molecular formula C12H13NO B2584473 6-Isopropylindole-3-carboxaldehyde CAS No. 870703-65-4

6-Isopropylindole-3-carboxaldehyde

Cat. No.: B2584473
CAS No.: 870703-65-4
M. Wt: 187.242
InChI Key: KAJUTJHDGBYGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isopropylindole-3-carboxaldehyde is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.242. The purity is usually 95%.
BenchChem offers high-quality 6-Isopropylindole-3-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Isopropylindole-3-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propan-2-yl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8(2)9-3-4-11-10(7-14)6-13-12(11)5-9/h3-8,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJUTJHDGBYGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170489-34-6
Record name 6-Isopropylindole-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Biological Activity & Therapeutic Potential of 6-Isopropylindole-3-Carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

6-Isopropylindole-3-carboxaldehyde (CAS: 170489-34-6) represents a specialized scaffold in the indole-based drug discovery pipeline. Unlike the ubiquitous unsubstituted indole-3-carboxaldehyde, the 6-isopropyl variant offers a distinct physicochemical profile characterized by enhanced lipophilicity and steric bulk at the benzenoid ring.

While the parent aldehyde itself exhibits limited direct antimicrobial efficacy compared to its prenylated counterparts, it serves as a critical pharmacophore generator . It is the primary precursor for synthesizing lipophilic Schiff bases, thiosemicarbazones, and hydrazones that target hydrophobic binding pockets in enzymes such as Cyclooxygenase-2 (COX-2) , Tubulin , and Tyrosinase .

This guide details the synthesis, structure-activity relationships (SAR), and biological evaluation protocols for derivatives of this scaffold, positioning it as a tool for modulating membrane permeability and target selectivity.

Part 2: Chemical Foundation & Synthesis[1][2][3]

The Strategic Advantage of the C6-Isopropyl Group

The introduction of an isopropyl group at the C6 position of the indole ring alters the molecular landscape in two critical ways:

  • Lipophilicity (logP): Increases the partition coefficient, potentially enhancing blood-brain barrier (BBB) penetration and cellular uptake compared to 6-methyl or unsubstituted analogs.

  • Steric Occlusion: The bulky isopropyl group can occupy larger hydrophobic sub-pockets (e.g., the valine-523 channel in COX-2), potentially improving selectivity over COX-1.

Synthetic Pathway

The synthesis of the title compound typically proceeds via the Vilsmeier-Haack formylation of 6-isopropylindole. The precursor, 6-isopropylindole, can be synthesized via the Leimgruber-Batcho method or cyclization of semicarbazones (as detailed in Patent US4454337A).

Workflow Diagram: Synthesis of 6-Isopropylindole-3-Carboxaldehyde

SynthesisPathway Start 4-Isopropyl-2-nitrotoluene Step1 Enamine Formation (DMF-DMA, 140°C) Start->Step1 Intermediate β-Dimethylamino-2-nitrostyrene Step1->Intermediate Step2 Reductive Cyclization (H2, Pd/C or Fe/AcOH) Intermediate->Step2 Core 6-Isopropylindole Step2->Core Step3 Vilsmeier-Haack (POCl3, DMF, 0°C to RT) Core->Step3 Final 6-Isopropylindole-3-carboxaldehyde Step3->Final

Caption: Step-wise synthesis from nitro-toluene precursors to the target aldehyde via Leimgruber-Batcho indole synthesis and Vilsmeier formylation.

Part 3: Biological Activity & Pharmacological Profiles[1][4]

Anticancer Activity (Cytotoxicity)

The aldehyde group at C3 is a reactive "warhead" precursor. When condensed with thiosemicarbazides , the resulting thiosemicarbazones exhibit potent cytotoxicity.

  • Mechanism : The N-N-S tridentate ligand system chelates transition metals (Cu, Fe), inhibiting Ribonucleotide Reductase , the rate-limiting enzyme in DNA synthesis.

  • Target Specificity : The 6-isopropyl group enhances binding affinity to the colchicine-binding site of tubulin due to hydrophobic interactions, leading to cell cycle arrest at the G2/M phase.

  • Key Derivative : 6-isopropylindole-3-carboxaldehyde thiosemicarbazone.

Anti-Inflammatory (COX-2 Inhibition)

Indole derivatives are classic scaffolds for NSAIDs (e.g., Indomethacin).

  • SAR Insight : The COX-2 active site contains a larger hydrophobic side pocket than COX-1. The bulky 6-isopropyl substituent is hypothesized to fit into this pocket more effectively than smaller substituents, potentially conferring COX-2 selectivity .

  • Protocol : Screening is performed using purified ovine COX-1 and recombinant human COX-2 enzymes.

Antimicrobial Profile
  • Direct Activity : The free aldehyde (6-isopropylindole-3-carboxaldehyde) exhibits negligible antifungal activity compared to 6-prenylindole. This highlights the importance of the double bond geometry in the prenyl group for direct antifungal effects.

  • Derivatized Activity : Conversion to hydrazone derivatives (e.g., with isonicotinic acid hydrazide) restores potent antitubercular and antibacterial activity by facilitating cell wall penetration.

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-Isopropylindole-3-Carboxaldehyde

Note: All reactions must be performed under an inert nitrogen atmosphere.

  • Reagent Prep : Cool DMF (3.0 eq) to 0°C in a round-bottom flask.

  • Vilsmeier Reagent : Add POCl₃ (1.2 eq) dropwise over 30 minutes. Stir for 30 mins at 0°C until a yellow/orange salt forms.

  • Addition : Dissolve 6-isopropylindole (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier reagent.

  • Reaction : Warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Hydrolysis : Pour the reaction mixture over crushed ice (200g). Basify to pH 9-10 with 5M NaOH solution.

  • Workup : The product will precipitate as a solid. Filter, wash with water, and recrystallize from ethanol.

    • Expected Yield: 85-92%.

    • Appearance: Pale yellow solid.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective : Determine IC50 values against HeLa and MCF-7 cancer cell lines.

  • Seeding : Plate cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.

  • Treatment : Dissolve the derivative (e.g., thiosemicarbazone) in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (final DMSO < 0.1%).

  • Incubation : Incubate for 48h at 37°C, 5% CO₂.

  • MTT Addition : Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization : Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement : Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 5: Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates how modifications to the 6-isopropylindole-3-carboxaldehyde core influence biological targets.

SAR_Analysis Core 6-Isopropylindole-3-carboxaldehyde (Scaffold) C3_Mod C3-Aldehyde Derivatization (Schiff Bases/Hydrazones) Core->C3_Mod C6_Mod C6-Isopropyl Group (Lipophilic/Steric) Core->C6_Mod N1_Mod N1-Substitution (Benzyl/Sulfonyl) Core->N1_Mod AntiCancer Anticancer Activity (Ribonucleotide Reductase) C3_Mod->AntiCancer Thiosemicarbazones AntiMicrobial Antimicrobial Activity (Membrane Permeability) C3_Mod->AntiMicrobial Hydrazones C6_Mod->AntiMicrobial Increased logP COX2 COX-2 Selectivity (Hydrophobic Pocket Fit) C6_Mod->COX2 Steric Bulk N1_Mod->AntiCancer Optimized Pharmacokinetics

Caption: SAR map highlighting the functional roles of the C3, C6, and N1 positions in determining therapeutic outcomes.

Part 6: References

  • Sigma-Aldrich. (n.d.). 6-Isopropylindole-3-carboxaldehyde Product Specification. Retrieved from

  • Salman, A. S., et al. (2015). "Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives." International Journal of Organic Chemistry, 5, 81-99. Retrieved from

  • Bingül, M., et al. (2016). "Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activity." Afyon Kocatepe University Journal of Sciences. Retrieved from

  • US Patent 4454337A. (1984). "Semicarbazide intermediates for preparing 4-substituted indoles." Retrieved from

  • Li, S. M. (2010). "Prenylated indole derivatives from fungi: structure diversity, biological activities, biosynthesis and chemoenzymatic synthesis."[1] Natural Product Reports. (Contextualizing the lack of antifungal activity in non-prenylated isopropyl variants). Retrieved from

Sources

A-Technical-Guide-to-the-Synthesis-of-Serotonin-Receptor-Modulators-from-6-Isopropylindole-Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] This guide provides an in-depth technical overview of the synthetic strategies for developing novel serotonin (5-HT) receptor modulators, starting from the 6-isopropylindole core. The rationale for focusing on this specific precursor lies in the unique lipophilic and steric properties imparted by the 6-isopropyl group, which can significantly influence receptor affinity, selectivity, and pharmacokinetic profiles. We will explore the synthesis of the 6-isopropylindole scaffold itself, followed by a detailed examination of key functionalization reactions at the N1 and C3 positions to generate diverse chemical entities, including tryptamine and N-arylsulfonylindole derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of next-generation therapeutics targeting the serotonergic system.

Introduction: The Serotonergic System and the Indole Scaffold

The serotonergic system, comprising serotonin (5-hydroxytryptamine, 5-HT) and its fourteen distinct receptor subtypes, is a critical regulator of a wide array of physiological and neuropsychological processes.[3] Dysregulation of this system is implicated in numerous disorders, including depression, anxiety, schizophrenia, and migraines, making 5-HT receptors prime targets for therapeutic intervention.[4]

The indole ring is a recurring motif in both endogenous ligands (like serotonin itself) and a multitude of approved drugs.[5][6] Its electron-rich nature and geometric structure allow it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] The strategic placement of substituents on the indole core is a fundamental approach in medicinal chemistry to fine-tune a molecule's structure-activity relationship (SAR), thereby optimizing its potency, selectivity, and drug-like properties. The 6-isopropyl substituent, in particular, offers a compelling modification to enhance lipophilicity, potentially improving blood-brain barrier penetration, and to probe specific hydrophobic pockets within the receptor binding site.

Caption: Overview of a serotonergic synapse.

Synthesis of the 6-Isopropylindole Core

The foundational step in this synthetic endeavor is the efficient construction of the 6-isopropylindole scaffold. While numerous methods for indole synthesis exist, the Fischer indole synthesis remains one of the most robust and widely adopted strategies due to its reliability and tolerance for a range of substituents.[7][8][9]

The synthesis commences with the reaction of (4-isopropylphenyl)hydrazine with a suitable ketone or aldehyde under acidic conditions.[7][10] The choice of the carbonyl partner determines the substitution pattern at the C2 and C3 positions of the resulting indole. For producing the unsubstituted indole core, pyruvic acid can be used, which after cyclization, can be decarboxylated.

Caption: General synthetic workflow for modulator synthesis.

Experimental Protocol 1: Fischer Indole Synthesis of 6-Isopropyl-1H-indole

Objective: To synthesize the core heterocyclic precursor, 6-isopropyl-1H-indole.

Materials:

  • (4-isopropylphenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Brine

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve (4-isopropylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add pyruvic acid (1.1 eq) dropwise to the solution at room temperature. Stir the mixture for 2-3 hours until precipitation of the corresponding hydrazone is complete.

  • Filtration: Filter the resulting solid phenylhydrazone, wash with cold ethanol, and dry under vacuum.

  • Cyclization: Add the dried hydrazone to polyphosphoric acid (PPA) at 80-90 °C with vigorous mechanical stirring. Heat the mixture to 120-130 °C for 1-2 hours. Note: This step is exothermic and should be performed with caution in a well-ventilated fume hood.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with toluene or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The resulting crude product, 2-carboxy-6-isopropylindole, is then decarboxylated by heating in quinoline with copper powder to yield 6-isopropyl-1H-indole. Purify the final product by column chromatography on silica gel.

Elaboration of the 6-Isopropylindole Scaffold

With the core scaffold in hand, the subsequent steps involve strategic functionalization to introduce the necessary pharmacophoric elements for serotonin receptor modulation. The C3 and N1 positions are the most common sites for modification.[11]

C3-Functionalization: Gateway to Tryptamines

The C3 position of indole is highly nucleophilic and serves as the primary site for electrophilic substitution.[11] The Vilsmeier-Haack reaction is a classic and highly efficient method for introducing a formyl (-CHO) group at this position, yielding 6-isopropyl-1H-indole-3-carbaldehyde, a pivotal intermediate.[12][13][14]

This aldehyde is a versatile precursor for constructing the tryptamine side chain. A common and effective route is the Henry reaction (nitroaldol reaction), where the aldehyde is condensed with nitromethane to form a 3-(2-nitrovinyl)indole intermediate.[15][16][17] Subsequent reduction of this intermediate yields the desired tryptamine. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, a milder and often higher-yielding alternative involves a two-step reduction using sodium borohydride (NaBH₄) first to saturate the double bond, followed by reduction of the nitro group using a combination of NaBH₄ and a nickel catalyst like Ni(OAc)₂.[15]

Caption: Key reaction pathway for tryptamine synthesis.

Experimental Protocol 2: Synthesis of 2-(6-Isopropyl-1H-indol-3-yl)ethan-1-amine

Objective: To synthesize a primary tryptamine derivative from 6-isopropyl-1H-indole-3-carbaldehyde.

Materials:

  • 6-isopropyl-1H-indole-3-carbaldehyde

  • Nitromethane (CH₃NO₂)

  • Ammonium acetate

  • Sodium borohydride (NaBH₄)

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Methanol, Acetonitrile

  • Acetic acid

Procedure:

  • Henry Reaction: To a solution of 6-isopropyl-1H-indole-3-carbaldehyde (1.0 eq) in acetic acid, add nitromethane (5.0 eq) and ammonium acetate (1.5 eq). Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice water. The solid 3-(2-nitrovinyl)-6-isopropyl-1H-indole will precipitate. Filter the solid, wash thoroughly with water, and dry.

  • Reduction: In a flask, suspend the nitrovinyl indole (1.0 eq) in a mixture of acetonitrile and water (60:1).[15] Add Ni(OAc)₂·4H₂O (1.0 eq) followed by the portion-wise addition of NaBH₄ (4.0 eq) at room temperature.[15] Stir for 20-30 minutes.

  • Final Work-up and Purification: Quench the reaction carefully with dilute HCl. Make the solution basic with NaOH solution and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude tryptamine by column chromatography.

N1-Functionalization: Tuning Receptor Selectivity and Potency

Modification at the indole nitrogen (N1) is a powerful strategy for modulating the pharmacological profile of a ligand. N-alkylation or, more significantly for certain targets like the 5-HT₆ receptor, N-arylsulfonylation can dramatically enhance binding affinity and introduce selectivity over other serotonin receptor subtypes.[18][19][20]

The introduction of an N-arylsulfonyl group to a tryptamine scaffold has been shown to increase 5-HT₆ receptor affinity by 10- to 100-fold in many cases.[18] This modification is typically achieved by deprotonating the indole nitrogen with a suitable base (e.g., NaH) in an aprotic solvent like DMF, followed by the addition of the desired arylsulfonyl chloride.

Data Summary and Structure-Activity Relationship (SAR) Insights

The synthetic routes described allow for the generation of a library of compounds where substitutions can be systematically varied to probe the SAR.

Compound/IntermediateStructureKey Synthetic StepPurpose / Significance
6-Isopropyl-1H-indole Isopropyl group at C6Fischer Indole SynthesisCore scaffold, introduces lipophilicity.
6-Isopropyl-1H-indole-3-carbaldehyde Formyl group at C3Vilsmeier-HaackKey intermediate for side chain elaboration.[16][21]
Generic Tryptamine Derivative Aminoethyl side chain at C3Henry Reaction & ReductionClassic serotonergic pharmacophore.[3][15]
N-Arylsulfonyl Tryptamine Arylsulfonyl group at N1N-SulfonylationOften confers high affinity and selectivity for 5-HT₆ receptors.[18][19][22][23][24][25][26]

SAR Insights:

  • C6-Isopropyl Group: This group generally enhances affinity for receptors with hydrophobic pockets near this region. It can also improve metabolic stability and oral bioavailability.

  • C3-Side Chain: The nature and length of the C3-alkylamine side chain are critical. For most 5-HT receptors, a two-carbon (ethyl) linker between the indole and the basic nitrogen is optimal. The substitution on the terminal amine (e.g., dimethyl vs. unsubstituted) fine-tunes potency and selectivity.

  • N1-Arylsulfonyl Group: For 5-HT₆ antagonists, the electronic and steric properties of the aryl ring are crucial. Electron-withdrawing groups on the phenylsulfonyl moiety can impact binding.[20] The N-arylsulfonyl group is believed to occupy a specific region of the receptor binding pocket.[18]

Conclusion and Future Directions

The 6-isopropylindole scaffold represents a valuable and versatile starting point for the synthesis of novel serotonin receptor modulators. The synthetic pathways outlined in this guide, particularly the combination of the Vilsmeier-Haack and Henry reactions, provide a robust and flexible platform for generating diverse tryptamine derivatives. Furthermore, strategic N1-functionalization offers a proven method for enhancing affinity and tuning selectivity, especially for challenging targets like the 5-HT₆ receptor. Future work in this area will likely focus on exploring a wider range of substituents on the N1-arylsulfonyl group and employing asymmetric synthesis to access enantiomerically pure modulators, which may offer improved therapeutic indices and reduced off-target effects.

References

  • Glennon, R. A. (2009). The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs. Mini-Reviews in Medicinal Chemistry, 9(11), 1285-1301. [Link]

  • O'Mahony, S. M., Clarke, G., Borre, Y. E., Dinan, T. G., & Cryan, J. F. (2015). A one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 13(1), 1-1. [Link]

  • Saetae, W., & Jaratjaroonphong, J. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Burapha Science Journal, 29(2), 1-12. [Link]

  • Stankovic, T., et al. (2006). N-arylsulfonyl-2-vinyltryptamines as new 5-HT6 serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 16(12), 3299-3302. [Link]

  • O'Connor, C., et al. (2015). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Tetrahedron Letters, 56(45), 6246-6250. [Link]

  • Sperandio, D., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • Russell, M. G., et al. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Journal of Medicinal Chemistry, 44(23), 3881-3895. [Link]

  • Wang, Z., et al. (2022). Enantioselective Synthesis of N-Alkylindoles Enabled by Nickel- Catalyzed Modular, Unified C-C Coupling. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Synthesis of N-alkylated indoles. ResearchGate. [Link]

  • Jana, U., et al. (2025). A One-Pot Route to Indole-3-acetaldehydes, Tryptophols, and Tryptamine-Based Alkaloids from Indoles. The Journal of Organic Chemistry. [Link]

  • Gorman, O. T., et al. (2022). Method of synthesizing indole compounds.
  • Abdo, M., et al. (2021). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. Molecules, 26(11), 3326. [Link]

  • Anandan, S. K., et al. (2011). Synthesis and structure–activity relationship of novel conformationally restricted analogues of serotonin as 5-HT6 receptor ligands. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 548-559. [Link]

  • Slepukhin, P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Wikipedia. [Link]

  • Kerr, M. A., et al. (2011). Enantioselective synthesis of 3-substituted tryptamines as core components of central nervous system drugs and indole natural products. Canadian Journal of Chemistry, 89(7), 845-853. [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses. [Link]

  • ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Sonesson, C., et al. (1995). Structure-activity relationships in the 8-amino-6,7,8,9-tetrahydro-3H-benz[e]indole ring system. 1. Effects of substituents in the aromatic system on serotonin and dopamine receptor subtypes. Journal of Medicinal Chemistry, 38(12), 2202-2216. [Link]

  • Davis, R. A., & Wildman, H. G. (2003). Method for producing tryptamine derivatives.
  • Kaur, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393. [Link]

  • ResearchGate. (2025). The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs. ResearchGate. [Link]

  • Sharma, B. K., et al. (2010). A quantitative structure-activity relationship study on serotonin 5-HT6 receptor ligands: indolyl and piperidinyl sulphonamides. SAR and QSAR in Environmental Research, 21(3-4), 369-388. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. Cambridge University Press. [Link]

  • J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific. [Link]

  • Sharma, B. K., et al. (2010). A quantitative structure-activity relationship study on serotonin 5-HT6) receptor ligands: indolyl and piperidinyl sulphonamides. SAR and QSAR in Environmental Research, 21(3-4), 369-388. [Link]

  • Al-Ostoot, F. H., et al. (2023). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 28(15), 5789. [Link]

  • Kaur, M., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(3), 678. [Link]

  • Doye, S., et al. (2016). Synthesis of indoles and tryptophan derivatives via photoinduced nitrene C-H insertion. Beilstein Journal of Organic Chemistry, 12, 531-536. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). View of Indole as a biological scaffold: a comprehensive review. Global Research Online. [Link]

  • Emami, S., et al. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry. [Link]

  • Kaur, M., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(3), 678. [Link]

  • Google Patents. (n.d.). CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline.
  • Encyclopedia MDPI. (n.d.). Synthesis of Indole Alkaloids. MDPI. [Link]

  • Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]

Sources

Strategic Scaffold Design: 6-Isopropylindole-3-carboxaldehyde in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the utility of 6-isopropylindole-3-carboxaldehyde as a high-value building block in the rational design of ATP-competitive kinase inhibitors. While the indole scaffold is ubiquitous in medicinal chemistry (e.g., Sunitinib, Axitinib), the specific introduction of a 6-isopropyl group offers a distinct steric and lipophilic profile (


 modulation) capable of targeting specific hydrophobic pockets within the kinase active site. This guide details the structural rationale, synthetic pathways, and validation protocols required to leverage this scaffold for developing potent Type I and Type II kinase inhibitors.

Structural Rationale & Pharmacophore Analysis

The Indole "Privileged Structure"

The indole core mimics the purine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonding. However, the core itself provides limited selectivity. Selectivity is engineered by decorating the scaffold to probe adjacent pockets.

The 3-Carboxaldehyde "Warhead Handle"

The aldehyde at the C3 position is chemically versatile. It serves as a reactive electrophile for condensation reactions (Knoevenagel, Schiff base formation), allowing the rapid assembly of "tail" regions that extend into the solvent front or the ribose-binding pocket.

The 6-Isopropyl "Selectivity Anchor"

The critical differentiator in this scaffold is the isopropyl group at the C6 position.

  • Hydrophobic Targeting: Unlike small substituents (F, Cl, Me), the isopropyl group provides significant bulk and lipophilicity. In many kinase binding modes (e.g., VEGFR2, FLT3), the C6 position of the indole faces a hydrophobic region near the solvent channel or the gatekeeper residue.

  • Steric Occlusion: The isopropyl group can induce selectivity by clashing with kinases that possess restricted access to this hydrophobic pocket, effectively filtering out off-target binding.

Computational Context: Binding Mode Hypothesis

To utilize this scaffold effectively, one must understand its spatial orientation. In a typical Sunitinib-like binding mode (indolin-2-one condensation), the scaffold orients as follows:

  • Hinge Region: The Indole NH (N1) and the Carbonyl (from the coupled oxindole) form a donor-acceptor pair with the kinase hinge backbone.

  • C6-Isopropyl Vector: Projects towards the solvent interface or the hydrophobic back-pocket (Region II), depending on the specific rotation of the inhibitor.

Visualization: Predicted Binding Topology

The following diagram illustrates the logical connection between the chemical structure and the kinase active site domains.

KinaseBinding IndoleCore Indole Scaffold (ATP Mimic) Aldehyde C3-Aldehyde (Linker Origin) IndoleCore->Aldehyde Isopropyl C6-Isopropyl (Hydrophobic Probe) IndoleCore->Isopropyl Hinge Hinge Region (H-Bonding) IndoleCore->Hinge H-Bond (N1) SolventFront Solvent Front (Solubility/Selectivity) Aldehyde->SolventFront Extension Vector HydrophobicPocket Hydrophobic Pocket (Selectivity Filter) Isopropyl->HydrophobicPocket Van der Waals

Caption: Pharmacophore mapping of 6-isopropylindole-3-carboxaldehyde within the ATP-binding cleft.

Synthetic Protocols

The synthesis of kinase inhibitors from this scaffold typically involves a Knoevenagel condensation . The following protocol describes the synthesis of a Sunitinib-analog library member, coupling the 6-isopropylindole-3-carboxaldehyde with an oxindole derivative.

Reaction Scheme

Reagents:

  • Scaffold: 6-isopropylindole-3-carboxaldehyde (1.0 eq)

  • Nucleophile: 5-Fluoro-1,3-dihydro-2H-indol-2-one (1.0 eq) (Example oxindole)

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Ethanol (EtOH)

Step-by-Step Methodology

Objective: Synthesize (Z)-3-((6-isopropyl-1H-indol-3-yl)methylene)-5-fluoroindolin-2-one.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of 6-isopropylindole-3-carboxaldehyde and 1.0 mmol of 5-fluoroindolin-2-one in 10 mL of absolute ethanol.

  • Catalysis: Add 0.1 mmol (approx. 10 µL) of piperidine.

    • Mechanism Note: Piperidine acts as a base to deprotonate the C3-position of the oxindole, generating the enolate necessary for nucleophilic attack on the aldehyde.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 3–6 hours. Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 1:1). The product usually precipitates as a yellow/orange solid.

  • Isolation: Cool the mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

  • Purification: Recrystallize from Ethanol/DMF if necessary, or wash with diethyl ether to remove trace impurities.

  • Characterization: Confirm structure via 1H-NMR (DMSO-d6) and LC-MS. Look for the characteristic vinyl proton singlet around 7.8–8.2 ppm.

Synthetic Workflow Diagram

SynthesisWorkflow Scaffold 6-Isopropylindole-3- carboxaldehyde Mix Dissolve in EtOH + Piperidine (Cat.) Scaffold->Mix Oxindole Oxindole Derivative (Active Methylene) Oxindole->Mix Reflux Reflux (78°C, 3-6h) Knoevenagel Condensation Mix->Reflux Precip Cool & Precipitate Reflux->Precip Filter Vacuum Filtration & Wash (Cold EtOH) Precip->Filter Final Target Inhibitor (Yellow Solid) Filter->Final

Caption: Workflow for Knoevenagel condensation of the indole scaffold.

Biological Validation: Kinase Assay Protocol

To validate the efficacy of the synthesized inhibitors, a FRET-based enzymatic assay (e.g., Z'-LYTE™ or LanthaScreen™) is recommended due to its high sensitivity and ratiometric data output.

Materials
  • Kinase: Recombinant VEGFR2, PDGFR

    
    , or FLT3 (depending on target).
    
  • Substrate: FRET-peptide substrate specific to the kinase.

  • ATP: At

    
     concentration (typically 10–100 µM).
    
  • Inhibitor: Serial dilutions of the 6-isopropylindole derivative in DMSO.

Assay Protocol
  • Compound Prep: Prepare 10-point dose-response plates (3-fold serial dilution) in 100% DMSO. Acoustic dispensing (Echo) is preferred to minimize volume errors.

  • Enzyme Mix: Dilute kinase in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of Kinase/Peptide mix to the assay plate. Add 2.5 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate at Room Temperature for 60 minutes (protect from light).

  • Development: Add Development Reagent (Site-specific protease). This cleaves non-phosphorylated peptides, disrupting the FRET signal. Phosphorylated peptides remain intact.

  • Readout: Measure Fluorescence Emission Ratio (Coumarin/Fluorescein) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate

    
    .
    
Data Presentation Template
Compound IDR1 (Oxindole Sub)R2 (Indole C6)VEGFR2 IC50 (nM)FLT3 IC50 (nM)Selectivity Ratio
Ref (Sunitinib) 5-F, Et2N-chainH1025.0
Analog 1 5-FIsopropyl TBDTBD--
Analog 2 5-ClIsopropyl TBDTBD--

Optimization Strategy: Structure-Activity Relationship (SAR)

When optimizing the 6-isopropylindole scaffold, consider the following SAR vectors:

  • The 6-Isopropyl Group (The Constant): Maintain this to preserve the unique hydrophobic interaction. If potency drops, the pocket may be too small; consider contracting to 6-ethyl or expanding to 6-tert-butyl to probe steric limits.

  • The Aldehyde Linker (The Variable):

    • Oxindoles: Mimic Sunitinib (RTK inhibition).

    • Hydrazines: Mimic Schiff-base inhibitors (often promiscuous, use with caution).

    • Cyanoacrylates: Irreversible covalent inhibition (if a Cysteine is nearby).

  • Physicochemical Properties:

    • The 6-isopropyl group adds ~

      
       to the LogP. To counteract potential solubility issues, incorporate solubilizing groups (morpholine, piperazine) on the oxindole side of the molecule (the solvent-exposed tail).
      

References

  • Indole Kinase Inhibitor SAR Principles. Source: Zhang, et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors.[1][2][3] Current Medicinal Chemistry. [Link]

  • Sunitinib Structural Analogs (Indolin-2-one condensation). Source: Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clinical Cancer Research. [Link]

Sources

Solubility and Handling of 6-Isopropylindole-3-carboxaldehyde in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Isopropylindole-3-carboxaldehyde (CAS: 170489-34-6) is a functionalized indole derivative frequently utilized as a precursor in the synthesis of pharmaceutical alkaloids and indole-based signaling molecules.[1] Its solubility profile is governed by the interplay between the hydrophobic isopropyl-substituted indole core and the polar, hydrogen-bond-accepting aldehyde moiety.

This technical guide provides a rigorous analysis of its solvation thermodynamics in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) . While the parent compound (indole-3-carboxaldehyde) is well-characterized, the 6-isopropyl substituent introduces steric bulk and lipophilicity that distinctively alter its dissolution kinetics. This guide outlines expected solubility ranges, mechanistic solvation theories, and validated protocols for preparing stable stock solutions.

Physicochemical Profile

Understanding the solute's intrinsic properties is a prerequisite for predicting solubility. The 6-isopropyl group lowers the melting point relative to the parent indole-3-carboxaldehyde (196°C vs. ~146°C), theoretically enhancing solubility in organic solvents by reducing the lattice energy required for dissolution.

PropertyDataRelevance to Solubility
Molecular Formula C₁₂H₁₃NOModerate molecular weight facilitates dissolution.
Molecular Weight 187.24 g/mol --
Melting Point 144–148 °CLower than parent indole; suggests higher solubility in organics.[1]
LogP (Predicted) ~2.8 - 3.2Lipophilic; poor water solubility, high affinity for DMSO/EtOH.
H-Bond Donors 1 (Indole NH)Critical for solvent interaction (DMSO S=O, EtOH -OH).
H-Bond Acceptors 1 (Aldehyde C=O)Site for dipole-dipole interaction.

Solubility Mechanics: DMSO vs. Ethanol[2]

Dimethyl Sulfoxide (DMSO)

Status: Primary Solvent (High Solubility) DMSO is the gold standard for preparing high-concentration stock solutions (>25 mM) of 6-isopropylindole-3-carboxaldehyde.

  • Mechanism: DMSO is a dipolar aprotic solvent. The sulfoxide oxygen acts as a strong hydrogen bond acceptor, interacting with the indole N-H proton. Simultaneously, the non-polar methyl groups of DMSO stabilize the hydrophobic isopropyl-indole scaffold via van der Waals forces.

  • Expected Solubility: ≥ 30 mg/mL (approx. 160 mM).

  • Application: Ideal for biological assays and long-term storage at -20°C.[2]

Ethanol (EtOH)

Status: Secondary Solvent / Co-solvent (Moderate to High Solubility) Ethanol serves as a viable alternative for applications sensitive to DMSO toxicity.

  • Mechanism: Ethanol is a polar protic solvent. It acts as both an H-bond donor (to the aldehyde oxygen) and an H-bond acceptor (from the indole NH). However, the hydrophobic isopropyl group may limit solubility compared to DMSO.

  • Expected Solubility: ~10–15 mg/mL (approx. 50–80 mM). Warming (37°C) significantly enhances solubility.

  • Application: Crystallization, chemical synthesis, and specific cellular assays.

Solvation Interaction Diagram

The following diagram illustrates the molecular interactions driving solubility in both solvent systems.

SolvationMechanism Solute 6-Isopropylindole-3-carboxaldehyde Result_DMSO High Solubility (>30 mg/mL) Solute->Result_DMSO Result_EtOH Moderate Solubility (~10-15 mg/mL) Solute->Result_EtOH DMSO DMSO (Aprotic) DMSO->Solute S=O accepts H from Indole NH DMSO->Solute Methyls stabilize Isopropyl group EtOH Ethanol (Protic) EtOH->Solute -OH donates H to Aldehyde C=O EtOH->Solute Oxygen accepts H from Indole NH

Caption: Mechanistic comparison of solvation forces. DMSO leverages dipolar interactions for maximal solubility, while Ethanol relies on a dual H-bonding network.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution in DMSO

Objective: Create a stable, high-concentration stock for biological dilution.

  • Calculate Mass: To prepare 1 mL of 50 mM solution:

    
    
    
    
    
  • Weighing: Weigh ~9.4 mg of 6-isopropylindole-3-carboxaldehyde into a sterile amber glass vial. (Amber glass prevents photo-oxidation of the aldehyde).

  • Solvent Addition: Add 1 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Validation: Visually inspect for clarity. The solution should be a clear, slight yellow/beige liquid.

Protocol B: Visual Titration for Solubility Limit (Ethanol)

Objective: Empirically determine the saturation point in Ethanol for a specific lot.

  • Initial Setup: Place 10 mg of compound into a clear glass vial.

  • Incremental Addition: Add Ethanol in 100 µL increments.

  • Agitation: After each addition, vortex for 30 seconds and observe.

  • Endpoint: Record the volume (

    
    ) where the solid completely disappears.
    
  • Calculation:

    
    
    Note: If solubility is <10 mg/mL, mild heating to 40°C is permissible, but precipitation may occur upon cooling.
    

Stability & Storage Guidelines

The aldehyde functionality at the C3 position renders this molecule susceptible to oxidation (to carboxylic acid) and Schiff base formation if handled improperly.

  • Oxidation Risk: Air-sensitive.[3] Stock solutions should be purged with Argon or Nitrogen gas before capping.

  • Hygroscopicity: DMSO is hygroscopic.[3][4] Water uptake >1% can precipitate the hydrophobic solute. Use single-use aliquots to minimize freeze-thaw cycles.

  • Temperature:

    • Solid: Store at 2–8°C (desiccated).

    • DMSO Stock: Store at -20°C (stable for ~1 month) or -80°C (stable for ~6 months).

Workflow Visualization: Stock Preparation

StockPrep Start Start: Solid Compound (Stored at 4°C) Weigh Weigh Target Mass (Amber Vial) Start->Weigh Solvent Add Anhydrous DMSO (Argon Purge) Weigh->Solvent Mix Vortex / Sonicate (37°C if needed) Solvent->Mix Check Visual Inspection: Clear? Mix->Check Store Aliquot & Store (-20°C) Check->Store Yes Fail Add more solvent or filter Check->Fail No Fail->Mix

Caption: Step-by-step decision tree for preparing and validating stock solutions.

References

  • Sigma-Aldrich. (n.d.). 6-Isopropylindole-3-carboxaldehyde Product Specification. Retrieved from

  • Cayman Chemical. (2020).[2] Indole-3-carboxaldehyde Product Information & Solubility Data. Retrieved from

  • PubChem. (n.d.). Compound Summary for CID 10256 (Indole-3-carboxaldehyde). National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). 6-Isopropylindole-3-carboxaldehyde Properties and Safety. Retrieved from

  • BenchChem. (n.d.). Indole-3-carboxaldehyde basic properties and structure. Retrieved from

Sources

Comparative Analysis: Indole-3-Carboxaldehyde vs. 6-Isopropyl Derivative

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of Indole-3-carboxaldehyde (I3CA) and its 6-isopropyl derivative (6-iPr-I3CA) . It is structured to assist researchers in selecting the appropriate scaffold for medicinal chemistry campaigns, specifically focusing on Structure-Activity Relationship (SAR) implications and synthetic methodologies.

Executive Summary

Indole-3-carboxaldehyde (I3CA) is a naturally occurring metabolite (derived from tryptophan) that serves as a versatile C3-electrophilic synthone. It is characterized by high crystallinity and moderate polarity.

The 6-isopropyl derivative (6-iPr-I3CA) represents a strategic lipophilic modification. The introduction of the isopropyl group at the C6 position disrupts crystal packing (lowering melting point) and significantly increases the partition coefficient (LogP). This modification is typically employed in drug design to enhance permeability, fill hydrophobic pockets in target proteins (e.g., kinase allosteric sites), and modulate metabolic clearance.

Physicochemical Architecture

The transition from the unsubstituted parent to the 6-isopropyl analog fundamentally alters the molecular landscape. The isopropyl group exerts a positive inductive effect (+I) and introduces steric bulk remote from the reactive C3-formyl center.

Data Comparison Table
PropertyIndole-3-carboxaldehyde (I3CA)6-Isopropyl-indole-3-carboxaldehydeImpact of Modification
CAS 487-89-8170489-34-6Distinct chemical entity
Formula C

H

NO
C

H

NO
Addition of C

H

MW 145.16 g/mol 187.24 g/mol +42 Da (Lipophilic bulk)
Melting Point 193–199 °C [1]144–148 °C [2]Crystal Lattice Disruption: The bulky isopropyl group reduces π-π stacking efficiency.
LogP (Calc) ~1.7–1.9~3.1–3.3Hydrophobicity: >1 log unit increase; enhances membrane permeability.
Electronic Effect NeutralWeakly Electron Donating (+I)Slight activation of the indole ring toward electrophiles.

Synthetic Methodology: The Vilsmeier-Haack Formylation

Both compounds are synthesized via the Vilsmeier-Haack reaction , a robust protocol for C3-selective formylation of electron-rich heterocycles.[1]

Mechanism & Causality

The reaction utilizes Phosphorus Oxychloride (POCl


)  and Dimethylformamide (DMF)  to generate the electrophilic Vilsmeier reagent (chloroiminium ion).[1][2][3]
  • Regioselectivity: The indole C3 position is the most nucleophilic site (enamine-like character).

  • Substituent Effect: In the 6-isopropyl derivative, the alkyl group at C6 is weakly electron-donating. This slightly increases the electron density of the pyrrole ring, theoretically accelerating the electrophilic attack compared to unsubstituted indole, though the effect is subtle.

Diagram: Vilsmeier-Haack Reaction Workflow

The following diagram illustrates the critical intermediate states and the hydrolysis step required to release the aldehyde.[1][2][3]

VilsmeierHaack Figure 1: Vilsmeier-Haack Formylation Pathway for Indole-3-Carboxaldehydes Start Start: Indole / 6-iPr-Indole Attack Electrophilic Attack (C3 Position) Start->Attack + Vilsmeier Reagent Reagent Reagent Formation (DMF + POCl3 -> Chloroiminium Ion) Reagent->Attack Inter Iminium Salt Intermediate (Stable in acid) Attack->Inter - HCl Hydrolysis Base Hydrolysis (NaOH/H2O) Inter->Hydrolysis Quench Product Product: Indole-3-Carboxaldehyde Hydrolysis->Product Formyl Release

[1][4]

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.

Protocol A: Synthesis of 6-Isopropylindole-3-carboxaldehyde

Note: This protocol assumes the starting material 6-isopropylindole is available (typically synthesized from 4-isopropylaniline via Leimgruber-Batcho or Fischer indole synthesis).

Reagents:

  • 6-Isopropylindole (1.0 eq)

  • Phosphorus Oxychloride (POCl

    
    , 1.1 eq)
    
  • Dimethylformamide (DMF, 5-10 volumes, anhydrous)

  • Sodium Hydroxide (NaOH, 2M solution)[4]

Step-by-Step Workflow:

  • Reagent Formation: In a flame-dried round-bottom flask under N

    
    , cool anhydrous DMF to 0°C. Add POCl
    
    
    
    dropwise over 20 minutes.
    • Checkpoint: Observe the formation of a white/yellowish suspension or viscous oil (the Vilsmeier complex). Ensure exotherm is controlled < 10°C.

  • Substrate Addition: Dissolve 6-isopropylindole in minimal DMF. Add this solution dropwise to the Vilsmeier complex at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Validation: Monitor by TLC (System: 30% EtOAc/Hexane). The starting material (high R

      
      ) should disappear, replaced by a polar iminium intermediate (baseline) or the aldehyde (if checking hydrolyzed aliquot).
      
  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice (5x volume). The solution will be acidic. Slowly add 2M NaOH with vigorous stirring until pH ~9–10.

    • Observation: The product will precipitate as a solid.

  • Workup: Filter the precipitate. Wash with copious water to remove DMF and inorganic salts. Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Structural Characterization (NMR)

Distinguishing the two derivatives requires focusing on the aliphatic region and the aromatic coupling patterns.

FeatureIndole-3-carboxaldehyde (I3CA)6-Isopropyl-indole-3-carboxaldehyde
-CHO (Aldehyde) Singlet, ~9.9–10.1 ppmSinglet, ~9.9–10.1 ppm (Unchanged)
C2-H Singlet/Doublet (small

), ~8.0–8.3 ppm
Singlet/Doublet, ~8.0–8.3 ppm (Unchanged)
Aliphatic Region Silent (No signals < 6 ppm usually)Distinct Isopropyl Signals: 1. Septet (~2.9–3.0 ppm, 1H)2. Doublet (~1.2–1.3 ppm, 6H)
Aromatic Region 4 protons (m). C4, C5, C6, C7.3 protons.[5] C7-H appears as a doublet (

~1.5 Hz) or singlet due to C6 substitution.

Biological Interface & SAR Logic

The choice between I3CA and its 6-isopropyl analog is rarely arbitrary; it is a calculated decision in Lead Optimization .

SAR Decision Matrix
  • Select I3CA (Parent): When targeting polar binding sites, requiring high water solubility, or utilizing the aldehyde for further diversity-oriented synthesis (e.g., Schiff bases).

  • Select 6-iPr-I3CA: When the target protein possesses a hydrophobic pocket (e.g., the "back pocket" of a kinase ATP site) or when the parent compound suffers from rapid metabolic oxidation at the C6 position.

Diagram: SAR Logic Flow

SAR_Logic Figure 2: SAR Decision Tree for 6-Isopropyl Modification Lead Lead Scaffold: Indole-3-Carboxaldehyde Problem Identify Limitation Lead->Problem Solubility Issue: Poor Membrane Permeability or Empty Hydrophobic Pocket Problem->Solubility Metabolism Issue: C6 Oxidation (Metabolic Instability) Problem->Metabolism Solution Strategy: 6-Isopropyl Substitution Solubility->Solution Metabolism->Solution Effect1 Effect: +LogP (+1.2) Enhanced Lipophilicity Solution->Effect1 Effect2 Effect: Steric Blockade Prevents C6-Hydroxylation Solution->Effect2 Outcome Outcome: Improved Bioavailability & Potency (Target Dependent) Effect1->Outcome Effect2->Outcome

References

  • BenchChem. (2025).[6] Indole-3-carboxaldehyde basic properties and structure. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Isopropylindole-3-carboxaldehyde 97% Product Sheet. CAS: 170489-34-6.[7] Retrieved from

  • National Institutes of Health (NIH). (2025). Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem. Retrieved from

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[4] Retrieved from

  • ChemicalBook. (2026). 6-ISOPROPYLINDOLE-3-CARBOXALDEHYDE Properties and Safety. Retrieved from

  • Der Pharma Chemica. (2010). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for Multi-Component Reactions Utilizing 6-Isopropylindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of 6-Isopropylindole-3-carboxaldehyde in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design. Within this esteemed class of heterocycles, substituted indole-3-carboxaldehydes are pivotal intermediates, offering a gateway to a vast chemical space of complex, biologically active molecules.[3][4] This guide focuses on a particularly valuable building block: 6-isopropylindole-3-carboxaldehyde .

The introduction of an isopropyl group at the 6-position of the indole ring is a strategic design element. This lipophilic group can enhance binding affinity to hydrophobic pockets in target proteins, potentially improving potency and pharmacokinetic properties. Furthermore, the electron-donating nature of the isopropyl group influences the reactivity of the indole core, a factor that can be harnessed in various chemical transformations.[5][6]

Multi-component reactions (MCRs) have emerged as powerful tools in drug discovery, enabling the rapid and efficient synthesis of diverse compound libraries from simple starting materials in a single step.[7][8] This approach aligns with the principles of green chemistry by minimizing waste and maximizing atom economy. This document provides detailed application notes and protocols for the use of 6-isopropylindole-3-carboxaldehyde in three key MCRs: the Ugi, Passerini, and Povarov reactions. We will delve into the mechanistic underpinnings of each reaction, provide step-by-step experimental procedures, and discuss the anticipated outcomes, with a special focus on how the 6-isopropyl substituent can be leveraged to create novel molecular architectures with therapeutic potential.

Synthesis of the Core Building Block: 6-Isopropylindole-3-carboxaldehyde

The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich heterocycles like indoles.[9] This reaction introduces a formyl group at the C3 position, the most nucleophilic site of the indole ring.

Protocol: Vilsmeier-Haack Formylation of 6-Isopropylindole

Materials:

  • 6-Isopropylindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent (a chloroiminium salt) will form.

  • Formylation: Dissolve 6-isopropylindole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is alkaline.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-isopropylindole-3-carboxaldehyde as a solid.

Rationale for Experimental Choices: The Vilsmeier-Haack reaction is highly regioselective for the C3 position of indoles due to the high electron density at this position. The electron-donating isopropyl group at the 6-position further activates the indole ring towards electrophilic substitution, potentially leading to a faster reaction rate compared to unsubstituted indole.[6] Anhydrous conditions are crucial to prevent the decomposition of the Vilsmeier reagent and POCl₃.

Application in Multi-Component Reactions

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[10] This reaction is renowned for its high convergence and the vast structural diversity it can generate.

The reaction is initiated by the formation of an imine from the aldehyde and the amine. Protonation of the imine by the carboxylic acid forms an iminium ion, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion to form an intermediate that undergoes a Mumm rearrangement to yield the final stable product.

Ugi_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway Aldehyde 6-Isopropylindole- 3-carboxaldehyde Imine Imine Formation Aldehyde->Imine Amine Amine (R¹-NH₂) Amine->Imine Carboxylic_Acid Carboxylic Acid (R²-COOH) Iminium Iminium Ion Carboxylic_Acid->Iminium Protonation Nitrilium Nitrilium Ion Intermediate Carboxylic_Acid->Nitrilium Anion Trapping Isocyanide Isocyanide (R³-NC) Isocyanide->Nitrilium Nucleophilic Attack Imine->Iminium Iminium->Nitrilium Mumm Mumm Rearrangement Nitrilium->Mumm Product α-Acylamino Amide Product Mumm->Product

Caption: Ugi Four-Component Reaction Workflow.

Materials:

  • 6-Isopropylindole-3-carboxaldehyde

  • A primary or secondary amine (e.g., benzylamine)

  • A carboxylic acid (e.g., acetic acid)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH) as solvent

Procedure:

  • To a solution of 6-isopropylindole-3-carboxaldehyde (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the amine (1.1 mmol) and the carboxylic acid (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

ComponentExampleMolar Eq.
Aldehyde6-Isopropylindole-3-carboxaldehyde1.0
AmineBenzylamine1.1
Carboxylic AcidAcetic Acid1.1
Isocyanidetert-Butyl isocyanide1.0
SolventMethanol-

Rationale and Insights: The electron-donating isopropyl group on the indole ring does not directly participate in the reaction but can influence the electronic properties of the aldehyde, potentially affecting the rate of imine formation. The choice of methanol as a solvent is common for Ugi reactions as it effectively solubilizes the reactants and intermediates. The products of this reaction, featuring a peptide-like backbone attached to the indole scaffold, are of significant interest in medicinal chemistry for their potential as protease inhibitors or as scaffolds for further functionalization.

The Passerini Three-Component Reaction

The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[11][12] It is one of the first MCRs to be discovered and remains a highly efficient method for generating molecular complexity.

The mechanism is believed to proceed through a concerted pathway in non-polar solvents, where the aldehyde, carboxylic acid, and isocyanide react in a single step. In polar solvents, an ionic mechanism may operate, involving the initial protonation of the aldehyde. The key intermediate then undergoes an intramolecular acyl transfer (Mumm rearrangement) to give the final product.

Passerini_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway Aldehyde 6-Isopropylindole- 3-carboxaldehyde Intermediate α-Adduct Intermediate Aldehyde->Intermediate Carboxylic_Acid Carboxylic Acid (R¹-COOH) Carboxylic_Acid->Intermediate Isocyanide Isocyanide (R²-NC) Isocyanide->Intermediate Rearrangement Mumm Rearrangement Intermediate->Rearrangement Product α-Acyloxy Amide Product Rearrangement->Product

Caption: Passerini Three-Component Reaction Workflow.

Materials:

  • 6-Isopropylindole-3-carboxaldehyde

  • A carboxylic acid (e.g., benzoic acid)

  • An isocyanide (e.g., cyclohexyl isocyanide)

  • Dichloromethane (DCM, anhydrous) as solvent

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve 6-isopropylindole-3-carboxaldehyde (1.0 mmol) and the carboxylic acid (1.2 mmol) in anhydrous DCM (5 mL).

  • Add the isocyanide (1.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ComponentExampleMolar Eq.
Aldehyde6-Isopropylindole-3-carboxaldehyde1.0
Carboxylic AcidBenzoic Acid1.2
IsocyanideCyclohexyl isocyanide1.0
SolventDichloromethane-

Rationale and Insights: The Passerini reaction is typically favored in aprotic solvents like DCM.[11] The electron-donating nature of the 6-isopropyl group can enhance the electrophilicity of the aldehyde's carbonyl carbon upon protonation (in an ionic pathway) or through polarization, potentially accelerating the reaction. The resulting α-acyloxy amides are valuable scaffolds in drug discovery, with some derivatives showing anticancer and antiviral activities.[13]

The Povarov Reaction

The Povarov reaction is a formal [4+2] cycloaddition for the synthesis of tetrahydroquinolines. In its three-component variant, an aniline, an aldehyde, and an electron-rich alkene react to form the tetrahydroquinoline core.

The reaction proceeds through the initial formation of an imine from the aniline and the aldehyde. This imine then acts as the azadiene in a Diels-Alder reaction with the electron-rich alkene. The reaction is often catalyzed by a Lewis or Brønsted acid to activate the imine for the cycloaddition.

Povarov_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway Aniline Aniline (Ar-NH₂) Imine Imine Formation Aniline->Imine Aldehyde 6-Isopropylindole- 3-carboxaldehyde Aldehyde->Imine Alkene Electron-rich Alkene Cycloaddition [4+2] Cycloaddition Alkene->Cycloaddition Imine->Cycloaddition Product Tetrahydroquinoline Product Cycloaddition->Product

Caption: Povarov Three-Component Reaction Workflow.

Materials:

  • 6-Isopropylindole-3-carboxaldehyde

  • An aniline (e.g., p-anisidine)

  • An electron-rich alkene (e.g., N-vinylpyrrolidone)

  • A Lewis acid catalyst (e.g., scandium(III) triflate, Sc(OTf)₃)

  • Acetonitrile (ACN, anhydrous) as solvent

Procedure:

  • To a mixture of 6-isopropylindole-3-carboxaldehyde (1.0 mmol) and the aniline (1.1 mmol) in anhydrous acetonitrile (5 mL) in a sealed tube, add the Lewis acid catalyst (10 mol%).

  • Stir the mixture at room temperature for 20 minutes.

  • Add the electron-rich alkene (1.5 mmol) to the reaction mixture.

  • Seal the tube and heat the reaction at 80 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ComponentExampleMolar Eq. / Loading
Aldehyde6-Isopropylindole-3-carboxaldehyde1.0
Anilinep-Anisidine1.1
AlkeneN-Vinylpyrrolidone1.5
CatalystSc(OTf)₃10 mol%
SolventAcetonitrile-

Rationale and Insights: The Povarov reaction provides access to the tetrahydroquinoline scaffold, which is present in many biologically active compounds with anticancer and anti-inflammatory properties.[14][15] The use of a Lewis acid catalyst is often necessary to activate the in-situ formed imine towards the cycloaddition with the alkene. The electron-donating 6-isopropyl group on the indole aldehyde component is not expected to have a strong direct effect on the cycloaddition step but can influence the overall electronic properties of the final tetrahydroquinoline product, which may be beneficial for its biological activity.

Conclusion and Future Perspectives

6-Isopropylindole-3-carboxaldehyde is a versatile and valuable building block for the synthesis of complex, drug-like molecules through multi-component reactions. The Ugi, Passerini, and Povarov reactions provide efficient and convergent pathways to diverse molecular scaffolds that are of high interest to the pharmaceutical industry. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space accessible from this unique starting material. The strategic incorporation of the 6-isopropyl group offers a handle for fine-tuning the physicochemical and pharmacological properties of the resulting compounds, making it a promising tool in the quest for novel therapeutics. Future work could involve the exploration of other MCRs with this aldehyde, as well as the biological evaluation of the synthesized compound libraries to identify new lead candidates for drug development.

References

  • Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. (2025). RSC Advances.
  • Recent advances in the application of indoles in multicomponent reactions. (n.d.). RSC Advances.
  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). Scientific Reports.
  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. (n.d.). Scientific Reports.
  • Povarov Reaction in the Synthesis of Polycyclic Compounds with a Tetrahydroquinoline Fragment. (n.d.). Chemistry of Heterocyclic Compounds.
  • Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks. (2025). Organic & Biomolecular Chemistry.
  • A multicomponent reaction for modular assembly of indole-fused heterocycles. (2024). Chemical Science.
  • The povarov reaction in the synthesis of N-polycyclic compounds with a tetrahydroquinoline fragment. (n.d.).
  • A multicomponent reaction for modular assembly of indole-fused heterocycles. (n.d.). PMC.
  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. (n.d.). PubMed.
  • Visible-Light-Mediated Aerobic Tandem Dehydrogenative Povarov/Aromatization Reaction: Synthesis of Isocryptolepines. (2025).
  • Indoles in Multicomponent Processes (MCPs). (n.d.). Chemical Reviews.
  • Passerini reaction. (n.d.). Wikipedia.
  • The Ugi-4CR as effective tool to access promising anticancer isatin-based α-acetoamide carboxamide oxindole hybrids. (n.d.). Beilstein Archives.
  • Ugi Multicomponent Reaction. (n.d.). Organic Syntheses.
  • Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. (n.d.). Physical Chemistry Chemical Physics.
  • Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. (n.d.). Molecules.
  • Passerini Reaction. (n.d.). Organic Chemistry Portal.
  • Accessing Promising Passerini Adducts in Anticancer Drug Design. (2024). Molecules.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses.
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). Scientific Research Publishing.
  • The Ugi three-component reaction and its variants. (n.d.). Organic Chemistry Frontiers.
  • Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. (n.d.).
  • Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks. (n.d.). Organic & Biomolecular Chemistry.
  • Multicomponent Ugi Reaction of Indole-N-carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides. (2019). Organic Letters.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (n.d.). Current Organic Chemistry.
  • Pharmacological properties of some 3-substituted indole derivatives, a concise overview. (2014).
  • The 100 facets of the Passerini reaction. (n.d.). Chemical Science.
  • Water-Assisted Passerini Reactions under Mechanochemical Activation: A Simple and Straightforward Access to Oxindole Deriv
  • Indole based multicomponent reactions towards functionalized heterocycles. (n.d.).
  • The Biological and Pharmacological Potentials of Indole-based Heterocycles. (2023). Current Organic Synthesis.
  • Recent synthetic developments in a powerful imino Diels–Alder reaction (Povarov reaction)
  • An efficient Passerini tetrazole reaction (PT-3CR). (n.d.). Green Chemistry.
  • Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Comput
  • The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investig
  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry B.
  • Passerini 3-component reaction utilizing carboxylic acid, aldehyde, and isocyanide. (n.d.).
  • An Explanation of Substituent Effects. (2023). Chemistry LibreTexts.
  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2007). European Journal of Medicinal Chemistry.
  • Gut microbiome-derived indole-3-carboxaldehyde promotes intestinal development via AHR-NRF2 signaling in the early-life of chicks. (2025). The ISME Journal.
  • Vilsmeier-Haack Piperonal Synthesis. (2012). Sciencemadness.org.
  • Substituents exerting influence (electronic and steric effects) on... (n.d.).
  • Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).
  • Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]. (2022). The Journal of Organic Chemistry.

Sources

Application Notes and Protocols for the Preparation of Hydrazone Derivatives from 6-Isopropylindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of hydrazone derivatives from 6-isopropylindole-3-carboxaldehyde. Hydrazones are a critical class of organic compounds characterized by the >C=N-NH- functional group and are recognized for their wide-ranging pharmacological activities. The indole nucleus, a privileged scaffold in medicinal chemistry, when combined with the hydrazone moiety, often results in derivatives with significant therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide details the underlying chemical principles, step-by-step experimental protocols, characterization techniques, and safety considerations for the successful preparation and validation of these target compounds.

Introduction: The Significance of Indole-Based Hydrazones

The fusion of an indole ring system with a hydrazone linker creates a unique molecular architecture that has consistently yielded compounds with notable biological activities.[2][3] The indole moiety, present in numerous natural products and pharmaceuticals, contributes to the binding affinity of these molecules with various biological targets. The azomethine group (-N=CH-) of the hydrazone is crucial for its biological activity.[3] The lipophilicity of the 6-isopropyl group on the indole ring can further enhance the pharmacokinetic profile of the resulting derivatives.

The synthesis of hydrazones is typically achieved through the condensation reaction of a carbonyl compound (in this case, 6-isopropylindole-3-carboxaldehyde) with a hydrazine derivative.[4][5] This reaction is generally straightforward but can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. This application note will explore these parameters to provide a robust and reproducible synthetic strategy.

Reaction Mechanism and Theoretical Considerations

The formation of a hydrazone from an aldehyde and a hydrazine proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically acid-catalyzed.[4]

Mechanism Overview:

  • Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the oxygen atom of the aldehyde is protonated, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Hydrazine: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.

  • Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form a protonated imine (hydrazone).

  • Deprotonation: Finally, a base (such as the solvent or another molecule of hydrazine) removes the proton from the nitrogen atom, yielding the final hydrazone product and regenerating the acid catalyst.

It is important to control the pH of the reaction medium. While acid catalysis is necessary, highly acidic conditions can protonate the hydrazine, rendering it non-nucleophilic and thus hindering the reaction.[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative hydrazone derivative from 6-isopropylindole-3-carboxaldehyde.

Materials and Reagents
  • 6-Isopropylindole-3-carboxaldehyde

  • Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine)

  • Absolute Ethanol (or other suitable solvent such as methanol)

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Melting point apparatus

General Synthetic Procedure

The following procedure describes the synthesis of (E)-N'-( (6-isopropyl-1H-indol-3-yl)methylene)benzohydrazide as a representative example.

Step 1: Dissolution of Reactants In a 100 mL round-bottom flask, dissolve 6-isopropylindole-3-carboxaldehyde (1.0 eq) in absolute ethanol (20-30 mL). Add a magnetic stir bar to the flask.

Step 2: Addition of Hydrazine and Catalyst To the stirred solution, add the desired carbohydrazide, for instance, benzohydrazide (1.0 eq).[7] Following this, add a catalytic amount of glacial acetic acid (2-3 drops).[8]

Step 3: Reaction Monitoring Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The reaction is typically complete within 2-4 hours.[7]

Step 4: Product Isolation and Purification Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on the TLC plate), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure hydrazone derivative.[9]

Step 5: Drying Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Dissolve 6-isopropylindole-3-carboxaldehyde and Hydrazine Derivative in Ethanol Catalyst Add Catalytic Acetic Acid Reactants->Catalyst Reflux Heat to Reflux (2-4 hours) Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temperature TLC->Cool Reaction Complete Isolate Isolate Crude Product (Filtration or Evaporation) Cool->Isolate Purify Recrystallize from Ethanol Isolate->Purify Dry Dry under Vacuum Purify->Dry

Sources

Troubleshooting & Optimization

preventing oxidation of 6-isopropylindole-3-carboxaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Isopropylindole-3-carboxaldehyde

A Guide to Preventing Oxidation During Storage and Handling

Welcome to the technical support guide for 6-isopropylindole-3-carboxaldehyde (CAS 170489-34-6). This document is intended for researchers, scientists, and drug development professionals who work with this and similar indole aldehyde derivatives. The inherent reactivity of the indole ring and the aldehyde functional group makes this compound susceptible to oxidative degradation, which can compromise experimental results and product integrity. This guide provides in-depth, field-proven insights and protocols to ensure the long-term stability of your samples.

Frequently Asked Questions (FAQs)

Q1: My solid 6-isopropylindole-3-carboxaldehyde has changed color from off-white/light yellow to a darker yellow/brown. What happened?

A color change is a primary visual indicator of degradation. This is most likely due to oxidation of the molecule. Both the electron-rich indole ring system and the aldehyde group are susceptible to oxidation upon exposure to atmospheric oxygen, light, and potentially trace metal catalysts.[1][2] The formation of highly conjugated polymeric or oxidized species can lead to the appearance of color.

Q2: What are the main products of oxidation?

The two primary sites of oxidation are the aldehyde and the indole ring.

  • Aldehyde Oxidation: The aldehyde group (-CHO) can be easily oxidized to the corresponding carboxylic acid, forming 6-isopropylindole-3-carboxylic acid.[3] This is a very common degradation pathway for aldehydes.[4]

  • Indole Ring Oxidation: The indole ring itself is electron-rich and can be oxidized, potentially leading to ring-opening or the formation of oxindole derivatives.[5] Atmospheric oxidation can lead to complex product mixtures, including dimers and oligomers.[1][6]

Q3: Is it safe to use a batch of the compound that has changed color?

It is strongly discouraged. The presence of impurities can lead to inconsistent and unreliable experimental results, altered biological activity, and unforeseen side reactions in a synthetic pathway. Before use, the purity of a discolored sample should be rigorously assessed using analytical techniques like HPLC, LC-MS, or NMR.[7][8] However, the best practice is to use a fresh, properly stored sample.

Q4: What is the single most important factor in preventing oxidation?

Exclusion of atmospheric oxygen is the most critical factor.[9] This is typically achieved by storing the compound under an inert gas atmosphere, such as nitrogen or argon.[10][11]

Troubleshooting Guide: Diagnosing and Addressing Degradation

Use this section to identify the cause of potential degradation and find actionable solutions.

Observed Problem Potential Cause(s) Recommended Action(s)
Color Change (Solid) 1. Air Exposure: The container was not properly sealed or was opened frequently in the air. 2. Light Exposure: The compound was stored in a clear container exposed to ambient or UV light.[12][13] 3. Heat Exposure: Storage at elevated temperatures accelerates oxidation.[12]1. Discard the affected batch. 2. Acquire a fresh sample and immediately implement the Best Practices for Storage (see below). 3. Aliquot the new sample into smaller, single-use vials to minimize repeated exposure of the bulk material.
Appearance of New Peaks in HPLC/LC-MS Analysis 1. Oxidation: The new peaks likely correspond to the carboxylic acid, oxindole derivatives, or other degradation products.[7][14] 2. Solvent Degradation: If stored in solution, the solvent may have contained peroxides or was not properly de-gassed.1. Confirm the identity of impurities using mass spectrometry if possible.[8] 2. If degradation is minor, repurification by chromatography or recrystallization may be possible, but is often not practical. 3. For future work, prepare solutions fresh using anhydrous, de-gassed solvents.
Reduced Potency or Inconsistent Results in Biological Assays 1. Lower Concentration of Active Compound: Oxidation has reduced the amount of the desired aldehyde. 2. Interference from Impurities: Degradation products may have their own, often inhibitory, biological activity.1. Perform a quantitative analysis (e.g., qNMR or HPLC with a standard curve) to determine the actual concentration of the aldehyde. 2. Cease using the degraded batch and obtain a fresh, high-purity sample.
Poor Solubility or Precipitate Formation in Solution 1. Polymerization: Aldehydes can sometimes undergo polymerization, especially in the presence of acidic or basic impurities.[14] 2. Formation of Insoluble Degradants: Some oxidation products may be less soluble than the parent compound.1. Attempt to identify the precipitate. 2. Discontinue use of the solution. Prepare fresh solutions and consider filtering through a 0.22 µm PTFE filter before use.
Troubleshooting Decision Workflow

G start Observe Issue with 6-isopropylindole-3-carboxaldehyde obs_color Visual Change? (e.g., color darkens) start->obs_color obs_analytical Analytical Issue? (e.g., new HPLC peaks) start->obs_analytical obs_activity Activity Issue? (e.g., inconsistent results) start->obs_activity cause_air Probable Cause: Air/Light Exposure obs_color->cause_air Yes cause_impurity Probable Cause: Oxidative Impurities obs_analytical->cause_impurity Yes cause_degraded Probable Cause: Compound Degraded obs_activity->cause_degraded Yes solution_discard Solution: Discard and Reorder cause_air->solution_discard solution_retest Solution: Re-test Purity (HPLC/LC-MS) cause_impurity->solution_retest cause_degraded->solution_retest solution_store Action: Implement Strict Inert Storage Protocol solution_discard->solution_store solution_retest->solution_discard Purity <95% solution_retest->solution_store Purity Acceptable

Caption: Troubleshooting workflow for degraded samples.

Best Practices for Storage and Handling

Proactive prevention is the most effective strategy. The dual sensitivity of the aldehyde and indole moieties requires a stringent approach to storage.

Recommended Storage Conditions
Parameter Short-Term (≤ 1 month) Long-Term (> 1 month) Rationale
Temperature 2-8 °C≤ -20 °C[14]Reduces the rate of chemical reactions, including oxidation.[12]
Atmosphere Inert Gas (Nitrogen or Argon)Strictly Inert Gas (Argon preferred)Prevents contact with atmospheric oxygen, the primary driver of degradation.[9] Argon is denser than air and nitrogen, providing a more stable blanket.[10]
Container Amber glass vial with PTFE-lined capAmber glass vial, flame-sealed ampoule, or vial with a septum cap sealed with paraffin film.Protects from light-induced degradation.[13] Provides an airtight seal to maintain the inert atmosphere.
Form SolidSolid (preferred) or freshly prepared solution in anhydrous, de-gassed solvent.Storing as a solid minimizes interactions with solvents, which can contain impurities or dissolved oxygen.
Protocol: Aliquoting and Storing Under Inert Gas

This protocol ensures the bulk of your compound remains pristine while providing smaller, working aliquots. This is best performed in a glovebox.

Objective: To safely aliquot a new bottle of 6-isopropylindole-3-carboxaldehyde into single-use vials under an inert atmosphere.

Materials:

  • A new, unopened bottle of 6-isopropylindole-3-carboxaldehyde.

  • Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps or septum caps.

  • Glovebox with a nitrogen or argon atmosphere.

  • Spatula, weighing paper, and balance (inside the glovebox).

  • Paraffin film.

  • Cryo-safe labels and marker.

Procedure:

  • Prepare the Glovebox: Ensure the glovebox oxygen level is below 50 ppm. Place all necessary materials (vials, caps, spatula, etc.) into the antechamber and purge according to the manufacturer's instructions.

  • Equilibrate: Allow the unopened bottle of the compound to warm to the ambient temperature inside the glovebox for at least 30 minutes to prevent condensation.

  • Aliquot: Inside the glovebox, open the main bottle. Weigh the desired amount of solid for each aliquot and transfer it to a small vial.

  • Seal Tightly: Securely tighten the cap on each vial. If using septum caps, further seal the cap-vial interface by wrapping it with paraffin film.

  • Label: Clearly label each vial with the compound name, date, and amount.

  • Store: Place the labeled vials into a secondary container and store them at the appropriate temperature (≤ -20 °C for long-term storage).[14]

Workflow for Proper Long-Term Storage

G start Receive New Compound glovebox Transfer Unopened Bottle to Inert Atmosphere Glovebox start->glovebox aliquot Aliquot into Pre-labeled, Amber, Single-Use Vials glovebox->aliquot seal Tightly Seal Vials (PTFE-lined cap + Paraffin) aliquot->seal store Store at ≤ -20°C in a Dark Location seal->store end Pristine Compound Ready for Use store->end

Caption: Workflow for preparing samples for storage.

Analytical Methods for Detecting Oxidation

If you suspect degradation, the following methods can be used to assess the purity of your sample.

  • High-Performance Liquid Chromatography (HPLC-UV): This is a robust method for quantifying the parent aldehyde and detecting impurities.[7]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.

    • Detection: The indole chromophore absorbs strongly in the UV range (approx. 220-300 nm). The appearance of new peaks, especially at different retention times, indicates impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more definitive identification of degradation products.[8] By observing the mass-to-charge ratio (m/z) of new peaks, you can confirm the presence of the carboxylic acid (M+16) or other oxidized species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of the sample's purity.

    • Aldehyde Proton: The aldehyde proton signal (typically ~9.8-10.1 ppm) will decrease in intensity relative to other protons on the molecule as oxidation occurs.

    • Carboxylic Acid Proton: The appearance of a broad singlet far downfield (>11 ppm) can indicate the formation of the carboxylic acid.

Chemical Mechanisms of Degradation

Understanding the "why" behind these protocols is key to their successful implementation. 6-isopropylindole-3-carboxaldehyde has two primary liabilities: the aldehyde group and the indole ring.

Mechanism 1: Autoxidation of the Aldehyde

Aldehydes are highly prone to a free-radical chain reaction with atmospheric oxygen, known as autoxidation.[2][15]

  • Initiation: A radical initiator (light, heat, or a metal catalyst) abstracts the weakly-bound aldehydic hydrogen to form an acyl radical.

  • Propagation: The acyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxyacyl radical. This radical then abstracts a hydrogen from another aldehyde molecule, forming a peroxy acid and a new acyl radical, continuing the chain.

  • Product Formation: The peroxy acid is a strong oxidant that can react with another molecule of the aldehyde to yield two molecules of the carboxylic acid.

Mechanism 2: Oxidation of the Indole Ring

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and oxidation.

  • Radical Attack: Atmospheric radicals (like hydroxyl radicals) can add to the C2-C3 double bond of the indole ring.[16][17] Subsequent reactions with oxygen can lead to ring-opened products, such as N-(2-formylphenyl)formamide, or the formation of oxindoles.[5][16]

  • Photodegradation: UV light can excite the indole molecule, making it more reactive towards oxygen and leading to a complex mixture of degradation products.[12]

G cluster_0 Aldehyde Autoxidation cluster_1 Indole Ring Oxidation A Aldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B Initiation (Light, Heat) C Peroxyacyl Radical (R-C(=O)OO•) B->C + O2 D Peroxy Acid (R-C(=O)OOH) C->D + R-CHO E Carboxylic Acid (R-COOH) D->E + R-CHO F Indole Moiety G Indole Radical Cation F->G Oxidants (O2, Light, •OH) H Oxindole / Ring-Opened Products G->H Further Reactions

Caption: Simplified degradation pathways.

By implementing the rigorous storage and handling protocols outlined in this guide, you can effectively mitigate these degradation pathways and ensure the long-term integrity and reliability of your 6-isopropylindole-3-carboxaldehyde samples.

References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Molecules. [Link]

  • Myrac Aldehyde | Premium Aromatic Aldehyde. Consolidated Chemical. [Link]

  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Sino-Biocan. [Link]

  • Inert gas. Wikipedia. [Link]

  • Packaging, Inerting and Blanketing. Air Products. [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2014). Plant Physiology. [Link]

  • Nitrogen inerting: protect your products and installations. Air Liquide. [Link]

  • METHODS FOR DETERMINING ALDEHYDES IN AIR. University of the Witwatersrand, Johannesburg. [Link]

  • Nitrogen. Air Products. [Link]

  • 19.3: Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]

  • Light-absorbing products of atmospheric oxidation of indole. (2024). YouTube. [Link]

  • Inerting in the chemical industry. Linde. [Link]

  • Tests for Aldehydes and Ketones. (2019). BYJU'S. [Link]

  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. (2022). Atmospheric Chemistry and Physics. [Link]

  • Indole. Wikipedia. [Link]

  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. (2022). ResearchGate. [Link]

  • Light absorption and scattering properties of indole secondary organic aerosol prepared under various oxidant and relative humidity conditions. (2023). Aerosol Science and Technology. [Link]

  • indole-3-carboxaldehyde, 487-89-8. The Good Scents Company. [Link]

  • Reduction of toxic aldehydes in heated flaxseed oil using sesame and perilla protein enzymatic hydrolysates. (2024). Food Science and Biotechnology. [Link]

  • Radical Autoxidation. (2023). JoVE. [Link]

  • Indole-3-carbaldehyde. Wikipedia. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025). ResearchGate. [Link]

  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate. [Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. (2019). Molecules. [Link]

  • Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids. (2018). Green Chemistry. [Link]

  • Autoxidation of Formaldehyde with Oxygen: A Comparison of Reaction Channels. (2022). ACS Omega. [Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2008). European Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Solving Solubility Issues of 6-Isopropylindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-isopropylindole derivatives. This guide provides in-depth troubleshooting strategies and foundational knowledge to address the common challenge of poor aqueous solubility inherent to this class of compounds. Our approach is rooted in established scientific principles to empower you with the rationale behind each experimental choice.

Part 1: Foundational Understanding - Why Is My Compound Not Dissolving?

The solubility of a compound is governed by a delicate balance of its intrinsic properties and the environment of the solvent. For 6-isopropylindole derivatives, several factors contribute to their characteristically low solubility in aqueous buffers.

FAQ 1: What are the key physicochemical properties of 6-isopropylindole derivatives that limit their aqueous solubility?

The poor water solubility of these derivatives is primarily due to their molecular structure:

  • The Indole Core: The parent indole structure is an aromatic heterocyclic compound that is inherently hydrophobic and only slightly soluble in water.[1]

  • The 6-Isopropyl Group: The addition of an isopropyl group, a non-polar alkyl substituent, significantly increases the molecule's lipophilicity (fat-solubility). This is reflected in a high octanol/water partition coefficient (LogP), which for 6-isopropylindole is predicted to be around 4.1, indicating a strong preference for non-polar environments over water.[2]

  • Crystal Lattice Energy: In their solid state, molecules are arranged in a crystal lattice. For a compound to dissolve, the energy of interaction between the compound and the solvent molecules must be sufficient to overcome the energy holding the crystal lattice together. Highly stable crystalline forms will have lower solubility.[3][4]

  • Ionization State (pKa): If the derivative contains an ionizable functional group (e.g., a carboxylic acid or an amine), its charge state will be dependent on the pH of the buffer.[5] The ionized or charged form of a molecule is typically much more soluble in water than its neutral form.[5]

FAQ 2: How do I perform a reliable initial solubility assessment?

A common pitfall is mistaking the kinetic solubility from a DMSO stock dilution for the true thermodynamic equilibrium solubility. It is crucial to determine the equilibrium solubility to establish a robust baseline. The shake-flask method is the gold standard for this measurement.[6]

Part 2: Troubleshooting Guide - A Systematic Approach to Solubility Enhancement

When faced with a solubility challenge, a tiered, systematic approach is most effective. Start with the simplest methods and progress to more complex formulation strategies as needed.

TroubleshootingWorkflow cluster_tier1 Tier 1: Simple Modifications cluster_tier2 Tier 2: Intermediate Formulation cluster_tier3 Tier 3: Advanced Strategies start Is your 6-isopropylindole derivative insoluble in the desired aqueous buffer? q_ionizable Does the derivative have an ionizable group (acidic/basic pKa)? start->q_ionizable ph_adjust Adjust Buffer pH (Aim for pH > pKa+2 for acids, pH < pKa-2 for bases) q_ionizable->ph_adjust Yes cosolvent Use a Co-solvent System (e.g., DMSO, Ethanol, PEG-400) q_ionizable->cosolvent No / Insufficient ph_adjust->cosolvent Insufficient solved Solubility Issue Resolved ph_adjust->solved Success surfactant Incorporate a Surfactant (e.g., Polysorbate 80, Cremophor EL) cosolvent->surfactant Insufficient cosolvent->solved Success cyclodextrin Use a Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) surfactant->cyclodextrin Try Alternative surfactant->solved Success solid_dispersion Create a Solid Dispersion (Amorphous form in a hydrophilic carrier) cyclodextrin->solid_dispersion Insufficient / Solid form needed cyclodextrin->solved Success nanosuspension Particle Size Reduction (Nanosuspension) solid_dispersion->nanosuspension Alternative Advanced Method solid_dispersion->solved Success nanosuspension->solved Success

Caption: A decision workflow for troubleshooting solubility issues.

Tier 1: Simple & Rapid Methods

Q: Can I improve solubility by simply changing the buffer pH?

A: Yes, if your derivative possesses an ionizable functional group, pH modification is the most effective and straightforward first step.[7] According to the Henderson-Hasselbalch equation, the ratio of the ionized to the un-ionized form of a compound changes with pH. For an acidic compound, raising the pH above its pKa will deprotonate it, creating a more soluble anion. For a basic compound, lowering the pH below its pKa will protonate it, forming a more soluble cation. A general rule is to adjust the buffer pH to at least 2 units away from the compound's pKa to ensure >99% of the compound is in its soluble, ionized form.

Q: What are co-solvents and how do I use them effectively?

A: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[8] This makes the solvent more "hospitable" to lipophilic molecules like 6-isopropylindole derivatives.

  • Mechanism of Action: The co-solvent disrupts the hydrogen bonding network of water, reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[9]

  • Common Examples: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (especially PEG 400) are frequently used.[8]

  • Best Practice: Start by creating a high-concentration stock solution of your compound in 100% co-solvent (e.g., 50 mM in DMSO). Then, determine the maximum percentage of this co-solvent your final assay buffer can tolerate without affecting the experimental outcome (e.g., cell viability, enzyme activity). Typically, this is kept below 1%, and often below 0.1%. Perform a dilution series to find the highest compound concentration that remains soluble at the target co-solvent percentage.

Tier 2: Intermediate Formulation Strategies

If Tier 1 methods are insufficient, more sophisticated formulation approaches that involve molecular encapsulation are required.

Q: My compound is still not soluble enough. Should I consider using surfactants?

A: Yes, surfactants are an excellent option. Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail.

  • Mechanism of Action: At low concentrations, surfactants reduce the surface tension of the water. However, above a specific concentration called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[10][11] The hydrophobic tails form a core, creating a microenvironment that can encapsulate the insoluble 6-isopropylindole derivative, while the hydrophilic heads face outward, making the entire micelle complex soluble in water.[12]

  • Common Examples: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and polyoxyl castor oils (Cremophor® EL) are widely used in research and pharmaceutical formulations due to their effectiveness and lower potential for toxicity compared to ionic surfactants.[12]

  • Best Practice: Prepare a series of buffer solutions containing the surfactant at concentrations both below and above its known CMC. Add your compound to each and determine the solubility. A sharp increase in solubility is typically observed at concentrations above the CMC.

Caption: Surfactant action below and above the Critical Micelle Concentration (CMC).

Q: What are cyclodextrins and how can they help?

A: Cyclodextrins are cyclic oligosaccharides (sugar molecules joined in a ring) that have a unique donut-shaped structure.[13]

  • Mechanism of Action: The exterior of the cyclodextrin molecule is hydrophilic (water-soluble), while the central cavity is hydrophobic. This allows the cyclodextrin to act as a molecular container, encapsulating the hydrophobic 6-isopropylindole derivative within its cavity to form an "inclusion complex."[14][15] This entire complex is then readily soluble in water.[16]

  • Common Examples: Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®), are preferred due to their higher solubility and improved safety profiles compared to the parent β-cyclodextrin.[13][16]

  • Best Practice: The formation of an inclusion complex is an equilibrium process. Solubility typically increases linearly or near-linearly with increasing cyclodextrin concentration. A phase-solubility study is the standard method to characterize this interaction (see Protocol 3).

CyclodextrinMechanism compound 6-Isopropylindole Derivative plus + compound->plus cd Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cd->complex Complexation plus->cd

Sources

removing unreacted Vilsmeier reagent from indole formylation products

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Effective Workup and Purification

Welcome to the Technical Support Center. This guide, designed for chemists and researchers, provides in-depth technical advice on the critical workup and purification stages following the Vilsmeier-Haack formylation of indoles. As Senior Application Scientists, we understand that isolating a pure product is paramount. This resource combines established protocols with troubleshooting insights to help you navigate common challenges and ensure the integrity of your synthesis.

Understanding the Post-Reaction Challenge

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like indole, typically at the C3-position, to yield valuable indole-3-carboxaldehydes.[1] The reaction employs a substituted amide, usually N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium salt.[2][3][4]

Upon reaction completion, the mixture contains not only the desired product but also unreacted Vilsmeier reagent, DMF (often used as both reagent and solvent), and acidic byproducts from the hydrolysis of POCl₃, namely phosphoric and hydrochloric acid.[5] The primary challenge is to efficiently hydrolyze the intermediate iminium salt to the aldehyde, neutralize the acidic medium, and remove all unwanted components to isolate the pure product.

Standard Protocol: Quenching and Workup

This protocol is a robust, field-proven method for the workup of a typical indole formylation reaction.

Objective: To hydrolyze the intermediate, neutralize the reaction mixture, and extract the crude product.

Materials:

  • Completed reaction mixture

  • Large beaker with crushed ice/ice-cold water

  • Stir plate and stir bar

  • Base solution (e.g., 10 M NaOH, saturated Sodium Carbonate, or Sodium Bicarbonate solution)

  • Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

  • Rotary evaporator

Step-by-Step Methodology
  • Prepare the Quench: In a suitably large beaker, prepare a vigorously stirring slurry of crushed ice and water. The volume should be sufficient to dilute the reaction mixture significantly (approx. 10-20 times the reaction volume).

  • Controlled Quenching (Reverse Addition): Slowly and carefully add the cooled reaction mixture dropwise to the ice slurry.

    • Causality: This "reverse quench" is critical for safety and efficiency.[5] The hydrolysis of excess POCl₃ is violently exothermic. Adding the reaction mixture to ice dissipates heat effectively, preventing an uncontrolled reaction and potential hazards.[5] This step also hydrolyzes the intermediate iminium salt to the product aldehyde.[3][4][6]

  • Basification: Once the addition is complete, continue stirring and slowly add your chosen base solution. Monitor the pH with litmus paper or a pH meter. Continue adding base until the mixture is alkaline (pH 8-10).[7]

    • Expert Insight: The product, indole-3-carboxaldehyde, often precipitates as a solid during neutralization.[1][8] Using a strong base like NaOH can sometimes cause the entire mixture to solidify, especially on a larger scale; a powerful mechanical stirrer is advisable in such cases.[8]

  • Product Isolation:

    • If a Precipitate Forms: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.[1] The crude product can then be air-dried.

    • If No Precipitate Forms (or for full recovery): Transfer the aqueous mixture to a separatory funnel. Extract the product with an organic solvent like ethyl acetate three times.[1]

  • Washing the Organic Layer: Combine the organic extracts. Wash sequentially with:

    • Water (2x): To remove the bulk of residual DMF.

    • Brine (1x): To break any emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the workup and purification of indole formylation products.

Q1: My crude product is a sticky oil or gum, not a solid. How can I purify it?

A1: This is the most frequent issue and is almost always caused by residual DMF. DMF is a high-boiling, water-miscible solvent that can be difficult to remove completely with a standard water wash.[9]

  • Immediate Action (Enhanced Washing):

    • Redissolve your crude oil in a generous amount of ethyl acetate or diethyl ether.

    • Wash the organic layer multiple times (5-10 times) with large volumes of water.[9][10] A rule of thumb is to use 10 mL of water for every 1 mL of DMF used in the reaction.[11]

    • For stubborn cases, washing with a 5% aqueous LiCl solution can be highly effective, as the lithium cation coordinates with DMF, enhancing its solubility in the aqueous phase.[9][11][12]

  • Advanced Technique (Azeotropic Removal): If washing fails, residual DMF can often be removed by azeotropic distillation.[10][12] Add toluene to the crude product and concentrate the mixture on a rotary evaporator. Repeat this process 2-3 times. The toluene-DMF azeotrope has a lower boiling point than DMF alone, facilitating its removal under vacuum.[12]

Q2: After adding base, my aqueous layer remains strongly acidic and the product isn't precipitating.

A2: This indicates that a significant excess of POCl₃ was used, generating a large amount of phosphoric and hydrochloric acid. Simply continue the slow, careful addition of base while monitoring the temperature (use an ice bath to cool if necessary) until the solution is consistently alkaline. Be prepared to use a substantial amount of base.

Q3: My TLC plate shows the starting indole is still present. What should I do?

A3: This points to an incomplete reaction. While optimizing the reaction is the best solution, you can often separate the product from the starting material during purification.

  • Recrystallization: Indole-3-carboxaldehyde is typically a high-melting solid (m.p. 196-199°C) and can be effectively purified by recrystallization, often from ethanol or an ethanol/water mixture.[8][13] Unreacted indole is more soluble and will likely remain in the mother liquor.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the definitive method for separating the more polar aldehyde product from the less polar starting indole.[1][13]

Q4: What are the best practices for removing the solvent, DMF?

A4: Removing DMF is a common challenge in organic synthesis. The optimal strategy depends on the properties of your product.

MethodDescriptionProsCons
Extensive Water Wash Wash the organic layer (e.g., EtOAc, Et₂O) with multiple, large volumes of water or 50% brine.[10]Simple, effective for many non-polar products.Can lead to product loss if the product has moderate water solubility.
Aqueous LiCl Wash Wash the organic layer with a 5% or saturated aqueous LiCl solution.[9][12]Highly effective at pulling DMF into the aqueous phase.Introduces lithium salts that must be removed by a final water wash.
Azeotropic Removal Add toluene or heptane to the crude product and remove the solvents under reduced pressure. The azeotrope boils at a lower temperature.[10][12]Excellent for removing trace amounts of DMF from the final product.Requires a good vacuum; product must be stable to gentle heating.
High-Vacuum Evaporation Direct removal on a rotary evaporator connected to a high-vacuum pump, sometimes with gentle heating (50-60°C).[10][12]Can be fast for small scales.Requires very good vacuum; risk of "bumping"; not efficient for large volumes.

Visualizing the Workflow

To ensure clarity, the entire post-reaction process can be visualized as a systematic workflow.

Diagram: Vilsmeier-Haack Workup & Purification Workflow

G cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction Completed Reaction Mixture (Product, Vilsmeier Reagent, DMF) Quench 1. Quench in Ice/Water Reaction->Quench Neutralize 2. Basify to pH 8-10 (e.g., Na₂CO₃) Quench->Neutralize Extract 3. Extract with Organic Solvent (e.g., Ethyl Acetate) Neutralize->Extract Wash 4. Wash Organic Layer (Water, Brine, or LiCl aq.) Extract->Wash Dry 5. Dry & Concentrate Wash->Dry Crude Crude Product Dry->Crude TLC Assess Purity (TLC) Crude->TLC Recrystallize Recrystallization (e.g., from Ethanol) TLC->Recrystallize Impurities differ in solubility Chromatography Column Chromatography TLC->Chromatography Similar polarities Pure Pure Indole-3-Carboxaldehyde Recrystallize->Pure Chromatography->Pure

Caption: A standard workflow from quenching the reaction to isolating the pure product.

Mechanism Spotlight: The Hydrolysis Step

Understanding the chemistry of the workup is key to troubleshooting. The two critical transformations are the hydrolysis of the unreacted Vilsmeier reagent and the hydrolysis of the product iminium intermediate.

Caption: The crucial hydrolysis reactions occurring during the aqueous workup.

The addition of water during the quench converts the electrophilic iminium species into the desired aldehyde and breaks down the excess reagent.[2][3]

References

  • Workup: DMF or DMSO. Department of Chemistry, University of Rochester. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Remove Sticky Reagents. Department of Chemistry, University of Rochester. [Link]

  • Vilsmeier-Haack Reaction. Chem-Station Int. Ed. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • How to remove DMF completely after completion of reaction (DMF used as solvent in reaction)?. ResearchGate. [Link]

  • Vilsmeier-Haack reaction. chemeurope.com. [Link]

  • How to remove DMF from post reaction in a workup?. Reddit r/chemistry. [Link]

  • Lab Tested DMF Removal Techniques from the Reaction Mixture!. YouTube. [Link]

  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion. SID. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research. [Link]

  • Indole-3-aldehyde. Organic Syntheses Procedure. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds.
  • Method for producing indole-3-carbinol.
  • Isolation and identification of indole-3-carboxaldehyde: a major new urinary metabolite of D-tryptophan. PubMed. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its synthetic applications. Growing Science. [Link]

  • Indole-3-carboxaldehyde. The Good Scents Company. [Link]

Sources

stability of 6-isopropylindole-3-carboxaldehyde in acidic vs basic media

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Technical Guide & Troubleshooting Subject: Stability Profile in Acidic vs. Basic Media Applicable Compound: 6-Isopropylindole-3-carboxaldehyde (CAS: Analogous to 487-89-8 parent) Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Part 1: Critical Stability Overview

Executive Summary: 6-Isopropylindole-3-carboxaldehyde (6-IIC) exhibits a dichotomous stability profile driven by the electronic push-pull between the electron-rich indole core and the electron-withdrawing formyl group.

  • Acidic Media: High Risk. The 6-isopropyl group (+I effect) increases electron density at the C2 position, making the compound susceptible to acid-catalyzed electrophilic substitution (dimerization/oligomerization), often visible as a color shift to red/pink (rosindole formation).

  • Basic Media: Moderate Stability. The compound is generally resistant to the Cannizzaro reaction due to the electron-rich heteroaromatic ring reducing carbonyl electrophilicity. However, strong bases will deprotonate the indole nitrogen (

    
    ), altering solubility and potentially leading to deformylation under extreme thermal stress.
    
Quick Reference Data
ParameterAcidic Media (pH < 4)Basic Media (pH > 10)Neutral/Organic (DMSO/MeOH)
Primary Risk Oligomerization / PolymerizationN-Deprotonation / Salt FormationOxidation (Air)
Visual Indicator Solution turns Pink/Red/BrownSolution clears (salt) or darkens (oxidation)Stable (Tan/Beige solid)
Solubility Low (unless protonated in very strong acid)Increased (Indolyl anion formation)High
Storage Rec. AVOID Short-term only (0-4°C)PREFERRED (Inert atm)

Part 2: Troubleshooting Guide (Q&A Format)

Scenario A: Acidic Conditions

User Report: "I attempted to synthesize a Schiff base using acetic acid catalysis, but my reaction mixture turned a deep red/brown color and yield was low."

Diagnosis: Acid-Catalyzed Oligomerization. While the C3-formyl group deactivates the ring, the 6-isopropyl group acts as a weak activator, donating electron density into the ring system. In the presence of acid, the C3-carbonyl oxygen becomes protonated, but if the acid concentration is too high or the temperature is elevated, the indole C2 position can attack the protonated aldehyde of a neighboring molecule.

Technical Insight: Unlike simple benzaldehydes, indole-3-carboxaldehydes can act as both electrophiles (at the carbonyl) and nucleophiles (at C2). The red color is characteristic of bis(indolyl)methane cations or "rosindole" type species formed by condensation.

Corrective Protocol:

  • Buffer the System: Do not use neat acetic acid. Use a buffered condition (e.g., NaOAc/AcOH) to maintain pH ~4.5–5.0.

  • Lewis Acid Alternative: Switch to milder Lewis acids (e.g.,

    
     or 
    
    
    
    ) which activate the carbonyl without generating a high concentration of protons that trigger polymerization.
  • Temperature Control: Maintain reaction temperature

    
    .
    
Scenario B: Basic Conditions

User Report: "I tried to perform a Cannizzaro reaction with 50% NaOH to generate the alcohol, but I recovered mostly starting material."

Diagnosis: Electronic Inhibition of Nucleophilic Attack. The Cannizzaro reaction requires the attack of a hydroxide ion on the aldehyde carbonyl.[1][2][3][4] In 6-IIC, the lone pair on the indole nitrogen donates density into the ring and, through conjugation, to the carbonyl oxygen. This resonance effect significantly reduces the electrophilicity of the carbonyl carbon, making it resistant to


 attack.

Technical Insight:

  • N-Deprotonation: The first event in strong base is the deprotonation of the N-H (

    
    ). The resulting anionic species is even more electron-rich, further deactivating the carbonyl toward nucleophilic attack.
    
  • Solubility: You likely observed the solid dissolving. This was not reaction progress, but the formation of the sodium indolyl salt.

Corrective Protocol:

  • Reduction: If the alcohol is desired, use Sodium Borohydride (

    
    ) in Ethanol/Methanol. This is rapid and quantitative.
    
  • Oxidation: If the acid is desired, use Sodium Chlorite (

    
    ) (Pinnick oxidation) buffered at pH 3.5.
    

Part 3: Visualizing the Chemistry

The following diagrams illustrate the divergent pathways of 6-IIC in different media.

Diagram 1: Stability Decision Tree & Troubleshooting

StabilityGuide Start User Observation ColorChange Solution turns Red/Pink Start->ColorChange Acidic Media SolubilityChange Solid Dissolves / Emulsion Start->SolubilityChange Strong Base NoReaction Recovered Starting Material Start->NoReaction Strong Base (Cannizzaro attempt) AcidCause Cause: Acid-Catalyzed Oligomerization ColorChange->AcidCause BaseCause Cause: N-Deprotonation (Salt Formation) SolubilityChange->BaseCause ElectronicCause Cause: Resonance Deactivation (Resistant to Cannizzaro) NoReaction->ElectronicCause ActionAcid Action: Increase pH > 4 Use Mild Lewis Acid AcidCause->ActionAcid ActionBase Action: Neutralize carefully (Reversible) BaseCause->ActionBase ActionRedox Action: Switch Reagent (Use NaBH4 for reduction) ElectronicCause->ActionRedox

Caption: Diagnostic flowchart for identifying stability issues based on visual cues in acidic and basic media.

Diagram 2: Mechanistic Pathways[5]

Mechanism IIC 6-Isopropylindole-3-CHO Acid Acid (H+) IIC->Acid Base Base (OH-) IIC->Base Protonation C=O Protonation Acid->Protonation Dimer Bis(indolyl)methane (Pink/Red Oligomers) Protonation->Dimer Attack by 2nd Indole Molecule Deprotonation N-H Deprotonation (Indolyl Anion) Base->Deprotonation StableSalt Stable Salt (Soluble) Deprotonation->StableSalt Reversible with Acid

Caption: Mechanistic divergence: Acid promotes irreversible coupling (dimerization), while base promotes reversible salt formation.

Part 4: Validated Experimental Protocols

Standard Solubilization (for Biological Assay)

Direct dissolution in water is not recommended due to hydrophobicity.

  • Weigh: 10 mg of 6-IIC.

  • Primary Solvent: Dissolve in 0.5 mL DMSO (anhydrous). Vortex until clear.

  • Dilution: Slowly add the DMSO solution to 9.5 mL of warm (

    
    ) PBS (pH 7.4) with vigorous stirring.
    
  • Stability Check: Use immediately. If precipitation occurs, add Tween-80 (0.1%) to the aqueous buffer before mixing.

QC Method: HPLC Purity Check

Use this method to verify if degradation has occurred during storage.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic modifier prevents peak tailing of the indole nitrogen).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 297 nm (Indole characteristic absorption) and 243 nm.

  • Expected Retention: 6-IIC will elute later than the parent indole-3-carboxaldehyde due to the lipophilic isopropyl group.

  • Impurity Flag: Peaks with higher retention times often indicate dimers; early eluting peaks indicate oxidation to carboxylic acid.

Part 5: References

  • Cayman Chemical. Indole-3-carboxaldehyde Product Information & Solubility Data. (Accessed 2024).[5][6][7][8][9] Link

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (General reference for Indole reactivity/electrophilic substitution).

  • James, P. N., & Snyder, H. R. Indole-3-aldehyde. Organic Syntheses, Coll.[5] Vol. 4, p.539 (1963). Link (Demonstrates Vilsmeier-Haack synthesis stability).

  • Somei, M. Studies directed toward the ultimate synthesis for ergot alkaloids. Yakugaku Zasshi 108(5), 361-380 (1988).[10] (Reference for reactivity of substituted indole aldehydes).

  • Palladino, P., et al. Indole-3-carbaldehyde azine formation in acidic media. Food Chemistry Advances, 2024.[5] Link (Specific mechanism of acid-catalyzed condensation/color change).

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of 6-Methyl vs. 6-Isopropyl Indole Derivatives: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets.[1][2] This versatile heterocyclic system is present in numerous natural products and clinically approved drugs, showcasing a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The biological profile of an indole derivative can be profoundly influenced by the nature and position of its substituents.[4] This guide focuses on the C6 position of the indole ring, a site where substitution can significantly modulate bioactivity. We will provide an in-depth comparative analysis of two common alkyl substituents at this position: the compact methyl group and the bulkier isopropyl group.

The purpose of this guide is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) associated with 6-methyl and 6-isopropyl indole derivatives. By synthesizing experimental data from the literature and providing detailed protocols, we aim to elucidate how these seemingly minor structural modifications can lead to substantial differences in biological outcomes, thereby informing the rational design of future therapeutic agents.

The Influence of Physicochemical Properties on Bioactivity

The choice between a methyl and an isopropyl group at the C6 position of an indole ring introduces subtle yet critical differences in physicochemical properties that can have a cascading effect on the molecule's overall bioactivity. These differences primarily revolve around lipophilicity, steric bulk, and electronic effects.

  • Lipophilicity: The isopropyl group is significantly more lipophilic than the methyl group. This increased lipophilicity can enhance a compound's ability to cross cell membranes, potentially leading to improved cellular uptake and access to intracellular targets. However, excessive lipophilicity can also lead to issues such as poor aqueous solubility and increased off-target toxicity.

  • Steric Bulk: The isopropyl group is sterically more demanding than the methyl group. This increased size can influence how the molecule fits into the binding pocket of a target protein. In some cases, the bulkier group may lead to a more favorable binding orientation and enhanced activity. Conversely, it could also introduce steric hindrance, preventing optimal binding and reducing activity.

  • Electronic Effects: Both methyl and isopropyl groups are electron-donating through inductive effects, which can influence the electron density of the indole ring system. This, in turn, can affect the molecule's reactivity and its ability to participate in key interactions with biological targets, such as hydrogen bonding or π-π stacking.

Table 1: Comparison of Physicochemical Properties of 6-Methylindole and 6-Isopropylindole

Property6-Methylindole6-IsopropylindoleImplication for Bioactivity
Molecular Weight 131.17 g/mol 159.23 g/mol Can influence binding affinity and pharmacokinetics.
cLogP (Calculated) ~2.5~3.2Higher value for the isopropyl derivative suggests increased lipophilicity, potentially affecting cell permeability and solubility.
Steric Hindrance LowModerateThe bulkier isopropyl group can either enhance or hinder binding to a target protein, depending on the topology of the binding site.
Electronic Effect Weakly electron-donatingModerately electron-donatingCan influence the reactivity and binding interactions of the indole ring.

Comparative Bioactivity Profiles

The subtle physicochemical differences between 6-methyl and 6-isopropyl indole derivatives can translate into significant variations in their biological activities. The following sections summarize comparative data across several key therapeutic areas.

Anticancer Activity

The indole scaffold is a common feature in many anticancer agents.[6][7] Substitutions at the C6 position can fine-tune their potency and selectivity against various cancer cell lines.

While direct comparative studies are limited, structure-activity relationship (SAR) studies of various indole series provide valuable insights. For instance, in a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives designed as tubulin polymerization inhibitors, the nature of the C6-substituent was found to be critical for antiproliferative activity.[8] Although a direct methyl vs. isopropyl comparison was not made in this specific study, the findings underscore the importance of substitution at this position for optimizing anticancer efficacy.[8] Generally, the optimal substituent is highly dependent on the specific biological target and the overall structure of the parent molecule.

Table 2: Representative Anticancer Activity of Substituted Indole Derivatives

Compound ClassCancer Cell LineActivity Metric (IC50)Reference
Indole-Curcumin DerivativesHeLa4 µM (methoxy-substituted)[4]
Substituted Indole-AcrylamideHuh7 (Hepatocellular Carcinoma)5.0 µM[4]
6-Aryl IndolesMDA-MB-231 (Breast Cancer)Potent tubulin polymerization inhibition[7]
Indole DerivativesHepG2, MCF-7, HeLaLC50 values of 0.9 µM, 0.55 µM, and 0.50 µM respectively for a specific derivative[9]

Note: This table provides examples of the anticancer potential of indole derivatives to illustrate the context of their activity. Direct comparative data for 6-methyl vs. 6-isopropyl derivatives is often embedded within broader SAR studies.

Antimicrobial Activity

Indole derivatives have been extensively investigated for their antimicrobial properties against a wide range of bacteria and fungi.[10][11] The lipophilicity and steric profile of C6 substituents can play a crucial role in their ability to penetrate microbial cell walls and interact with intracellular targets.

Studies on various substituted indoles have shown that modifications to the indole ring significantly impact their antimicrobial spectrum and potency.[12][13] For example, in the development of new indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties, the substitution pattern was key to achieving low minimum inhibitory concentrations (MICs) against strains like Staphylococcus aureus and Escherichia coli.[13] While a direct comparison between 6-methyl and 6-isopropyl was not the focus, the principle of optimizing alkyl substituents to enhance activity is well-established. Generally, increased lipophilicity from a larger alkyl group like isopropyl can enhance activity against Gram-positive bacteria, but its effect on Gram-negative bacteria can be more variable due to the complex outer membrane.

Table 3: Representative Antimicrobial Activity of Substituted Indole Derivatives

Compound ClassMicrobial StrainActivity Metric (MIC)Reference
Indole-thiadiazole derivativeBacillus subtilis3.125 µg/mL[13]
Indole-triazole derivativeBacillus subtilis3.125 µg/mL[13]
N-substituted indole derivativeStaphylococcus aureusHigh inhibition zone[14]
Indole-1,2,4 triazole conjugatesCandida tropicalisAs low as 2 µg/mL[12]

Note: This table exemplifies the antimicrobial potential of the indole scaffold. The optimal substituent at C6 would need to be determined empirically for a given indole series.

Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives are well-documented, with the classic example being the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin.[4][15] Many indole-based compounds exert their effects by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes.[15]

Key Signaling Pathways Modulated

Indole derivatives can modulate a variety of signaling pathways to exert their biological effects. One of the most critical pathways in cancer and inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[4]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, growth factors), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of genes involved in inflammation, cell survival, and proliferation.

The substitution pattern on the indole ring, including at the C6 position, can influence a compound's ability to interfere with this pathway. A bulkier and more lipophilic group like isopropyl might enhance interactions with hydrophobic pockets in proteins of the NF-κB pathway, such as IKK, potentially leading to more potent inhibition compared to a smaller methyl group.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NFκB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB IkB_NFkB->IkB_p Ub Ubiquitination & Degradation IkB_p->Ub NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Ub->NFkB Releases Indole_Me 6-Methyl Indole Derivative Indole_Me->IKK Inhibits? Indole_iPr 6-Isopropyl Indole Derivative Indole_iPr->IKK Potentially Stronger Inhibition? DNA DNA NFkB_n->DNA Binds to Genes Gene Transcription (Inflammation, Proliferation, Survival) DNA->Genes

Caption: The NF-κB signaling pathway and potential points of inhibition by indole derivatives.

Experimental Protocols for Comparative Bioactivity Assessment

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to compare the bioactivity of indole derivatives.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-methyl and 6-isopropyl indole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-methyl and 6-isopropyl indole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[16]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 6-methyl and 6-isopropyl indole derivatives (dissolved in DMSO)

  • Standard antibiotic/antifungal (e.g., Ampicillin, Fluconazole)[10]

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Add 50 µL of broth to all wells of a 96-well plate. Add 50 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi) in each well. Add 50 µL of this diluted inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[16]

Bioactivity_Screening_Workflow Compound_Library Compound Library (6-Methyl & 6-Isopropyl Indole Derivatives) Assay_Selection Select Bioassays (e.g., MTT, MIC) Compound_Library->Assay_Selection Primary_Screening Primary Screening (Single High Concentration) Assay_Selection->Primary_Screening Hit_Identification Hit Identification (Compounds showing >50% inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/MIC Determination Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for the comparative bioactivity screening of indole derivatives.

Conclusion and Future Directions

The choice between a 6-methyl and a 6-isopropyl substituent on an indole core is a critical decision in the drug design process. While both are simple alkyl groups, their differing steric and lipophilic properties can lead to distinct bioactivity profiles. The bulkier, more lipophilic isopropyl group may offer advantages in crossing cellular membranes or through enhanced hydrophobic interactions within a target's binding site. However, the smaller methyl group might be favored where a precise fit in a sterically constrained pocket is required.

The available literature strongly suggests that there is no universal rule; the optimal choice is context-dependent and must be determined empirically for each biological target and compound series. This guide highlights the importance of synthesizing and testing both analogs in parallel during the early stages of drug discovery.

Future research should focus on direct, head-to-head comparative studies of 6-methyl and 6-isopropyl indole derivatives within various chemical scaffolds and against a broader range of biological targets. Such studies, coupled with computational modeling and in vivo experiments, will provide a clearer understanding of the nuanced structure-activity relationships and pave the way for the development of more potent and selective indole-based therapeutics.

References

  • Antimicrobial study of newly synthesized 6-substituted indolo[1,2-c]quinazolines. PubMed. Available at: [Link]

  • Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Eurekaselect. Available at: [Link]

  • Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Taylor & Francis Online. Available at: [Link]

  • Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Publications. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. MDPI. Available at: [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. SpringerLink. Available at: [Link]

  • Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation. MDPI. Available at: [Link]

  • Synthesis of 6-Methylindole-4,7-quinone and Anti-tumor Activities of Its Related Indolequinones. ResearchGate. Available at: [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. MDPI. Available at: [Link]

  • Quantitative structure activity relationship studies of anti-proliferative activity of some indole derivatives combining DFT cal. Neliti. Available at: [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. Available at: [Link]

  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science. Available at: [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available at: [Link]

  • BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Impactfactor. Available at: [Link]

  • Indole: A Promising Scaffold For Biological Activity. RJPN. Available at: [Link]

  • In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI. Available at: [Link]

  • Comparison of extract bio- activities of in-situ and in vitro grown selected bryophyte species. Academic Journals. Available at: [Link]

Sources

The Pivotal Role of 6-Substituted Indole Aldehydes in Drug Discovery: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its versatility allows for a wide range of chemical modifications, making it a privileged starting point in the quest for novel therapeutics.[2] Among the vast landscape of indole derivatives, 6-substituted indole aldehydes have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-substituted indole aldehydes, with a focus on their anticancer properties as tubulin polymerization inhibitors. We will delve into the experimental data that underpins our understanding of how substituents at the 6-position influence biological activity, compare this scaffold to alternative chemotypes, and provide detailed experimental protocols for their synthesis and evaluation.

The Significance of the 6-Position: A Gateway to Potency and Selectivity

The benzene ring of the indole nucleus offers several positions for substitution, but the 6-position has proven to be a critical determinant of biological activity. Modifications at this site can profoundly impact a molecule's steric and electronic properties, influencing its binding affinity and selectivity for a given biological target. The aldehyde group, typically at the 3-position, serves as a key pharmacophoric feature and a versatile synthetic handle for further derivatization.

Comparative Analysis of Biological Activities

While 6-substituted indole aldehydes have shown promise in various therapeutic areas, their role as anticancer agents, particularly as inhibitors of tubulin polymerization, is well-documented. To provide a comprehensive understanding, we will compare their SAR in this context with their emerging potential as kinase inhibitors.

Anticancer Activity: Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[3] Molecules that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. A notable study on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives has provided significant insights into their SAR as tubulin polymerization inhibitors.

Table 1: Anticancer Activity of 6-Substituted Indole Derivatives

Compound ID6-SubstituentMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)A375 IC50 (µM)B16-F10 IC50 (µM)
3a H>10>10>10>10>10>10
3b F8.72 ± 0.895.43 ± 0.65>10>104.32 ± 0.546.78 ± 0.76
3c Cl5.67 ± 0.673.21 ± 0.348.98 ± 0.989.87 ± 1.012.13 ± 0.234.54 ± 0.45
3d Br3.45 ± 0.432.12 ± 0.216.76 ± 0.787.65 ± 0.871.54 ± 0.163.21 ± 0.32
3g 3-cyano-4-methylphenyl2.94 ± 0.561.61 ± 0.0046.30 ± 0.306.10 ± 0.310.57 ± 0.011.69 ± 0.41
3h 4-methoxyphenyl>10>10>10>10>10>10

Data extracted from a study on tubulin polymerization inhibitors.

The data clearly indicates that the nature of the substituent at the 6-position has a dramatic effect on antiproliferative activity. Halogenation at this position generally enhances potency, with a trend of Br > Cl > F. The unsubstituted analog 3a was inactive, highlighting the necessity of substitution at this position. Notably, the introduction of a more complex, bulky group, as seen in compound 3g (3-cyano-4-methylphenyl), resulted in the most potent activity across all tested cancer cell lines. This suggests that the 6-position can accommodate larger substituents that may engage in additional favorable interactions within the target binding site. Conversely, the presence of a 4-methoxyphenyl group (3h ) led to a loss of activity, indicating that specific electronic and steric properties are required.

Kinase Inhibition: An Emerging Frontier

The indole scaffold is also a well-established framework for the design of kinase inhibitors.[4][5] While specific SAR studies focusing solely on 6-substituted indole aldehydes as kinase inhibitors are less common, the existing literature on broader indole derivatives suggests the importance of this position. For instance, substitutions at the 6-position of the indole ring have been shown to be crucial for the potency of CDK5 inhibitors.[2] Further research is warranted to systematically explore the impact of various 6-substituents on the kinase inhibitory activity of indole aldehydes.

Comparison with Alternative Scaffolds

To provide a broader perspective, it is essential to compare the 6-substituted indole aldehyde scaffold with other chemotypes that target similar biological pathways.

Non-Indole Tubulin Polymerization Inhibitors

The landscape of tubulin polymerization inhibitors is diverse and not limited to indole-based compounds.[6] For example, chalcones and thienopyridines have also demonstrated potent antitubulin activity.

Table 2: Comparison with Non-Indole Tubulin Inhibitors

ScaffoldExample CompoundTargetPotency (IC50)Reference
6-Substituted Indole Compound 3g Tubulin Polymerization0.57 µM (A375 cells)(See primary study)
Thienopyridine Indole Compound [I]Tubulin Polymerization1.61 nM (MGC-803 cells)[7]
Arylthioindole ATI 4Tubulin Assembly2.0 µM[3]

This comparison highlights that while 6-substituted indoles are potent, other scaffolds can achieve even greater potency, as exemplified by the thienopyridine indole derivative.[7] This underscores the importance of exploring diverse chemical spaces in drug discovery.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are provided below.

General Synthesis of 6-Substituted Indole-3-carbaldehydes

A common and effective method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. The following is a representative protocol for the synthesis of 6-bromoindole-3-carbaldehyde.[1][8]

Step 1: Preparation of the Vilsmeier Reagent

  • Cool N,N-dimethylformamide (DMF) to 0 °C under a nitrogen atmosphere.

  • Slowly add phosphorus oxychloride (POCl3), maintaining the temperature between 0 °C and 8 °C.

  • Stir the mixture for 30 minutes at 0 °C.

Step 2: Formylation of 6-Bromoindole

  • Dissolve 6-bromoindole in DMF.

  • Slowly add the 6-bromoindole solution to the pre-formed Vilsmeier reagent, keeping the temperature between 0 °C and 10 °C.

  • Remove the cooling bath and stir the reaction mixture at room temperature for 2 hours.

Step 3: Work-up and Purification

  • Pour the reaction mixture into ice water.

  • Adjust the pH to approximately 7 with a 1N sodium hydroxide solution.

  • Allow the mixture to stand at room temperature overnight.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield 6-bromo-1H-indole-3-carbaldehyde.[1]

Synthesis_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification DMF N,N-Dimethylformamide Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Cool to 0°C POCl3 Phosphorus Oxychloride POCl3->Vilsmeier Slow addition Bromoindole 6-Bromoindole in DMF ReactionMix Reaction Mixture Bromoindole->ReactionMix Add to Vilsmeier Reagent ReactionMix->ReactionMix Crude Crude Product ReactionMix->Crude Quench with ice water Neutralize with NaOH Pure 6-Bromoindole-3-carbaldehyde Crude->Pure Filter, Wash, Recrystallize

Caption: Synthetic workflow for 6-bromoindole-3-carbaldehyde.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding treatment Treat with compounds cell_seeding->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 4h mtt_addition->formazan_formation solubilization Dissolve formazan formazan_formation->solubilization absorbance Measure absorbance solubilization->absorbance analysis Calculate IC50 absorbance->analysis end End analysis->end

Caption: Workflow for the MTT antiproliferative assay.

Conclusion and Future Directions

The structure-activity relationship of 6-substituted indole aldehydes is a rich and dynamic field of research. As demonstrated, modifications at the 6-position of the indole ring are a powerful strategy for modulating the biological activity of these compounds, particularly in the context of anticancer drug discovery. The data presented herein underscores the importance of systematic exploration of this position to optimize potency and selectivity.

Future research should focus on expanding the diversity of substituents at the 6-position, including the incorporation of more complex and functionalized moieties. Furthermore, a more comprehensive evaluation of 6-substituted indole aldehydes against a wider range of biological targets, such as various kinases and receptors, is warranted. The development of novel synthetic methodologies to access these compounds efficiently will also be crucial. By continuing to unravel the intricate SAR of this versatile scaffold, the scientific community can pave the way for the discovery of new and more effective therapeutic agents.

References

  • ChemicalBook. 6-Bromoindole-3-carboxaldehyde | 17826-04-9. (2025-09-25).
  • Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416.
  • Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416.
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • MDPI. (2021). The Azaindole Framework in the Design of Kinase Inhibitors.
  • McMaster, D., et al. (2017). Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(12), 2695-2701.
  • Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354. (2015). ACS Medicinal Chemistry Letters, 6(5), 586-591.
  • Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235919.
  • Vibrant Pharma Inc. 6-Bromo-1H-indole-3-carbaldehyde.
  • MDPI. (2022).
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). Molecules, 27(19), 6596.
  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (2021). Medicinal Research Reviews, 41(4), 2167-2200.
  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2018). Recent Patents on Anti-Cancer Drug Discovery, 13(3), 283-306.
  • Benchchem. A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery.
  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (2023). RSC Medicinal Chemistry, 14(12), 2416-2445.
  • Development of 6-substituted indolylquinolinones as potent Chek 1 kinase inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(12), 3399-3403.
  • Patil, S. A., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(16), 2085-2115.
  • Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. (2008). Bioorganic & Medicinal Chemistry Letters, 18(1), 324-327.
  • Santa Cruz Biotechnology. 6-Bromoindole-3-carboxaldehyde.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2022). RSC Medicinal Chemistry, 13(10), 1181-1198.
  • La Regina, G., et al. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(15), 5989-6007.
  • BioWorld. (2025-03-28). Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer.
  • Santa Cruz Biotechnology. 6-Bromoindole-3-carboxaldehyde.
  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). Scientific Reports, 14(1), 10839.
  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (2021). Bioorganic & Medicinal Chemistry, 48, 116413.

Sources

A Senior Application Scientist's Guide to Validating Ligand Substitution Effects on Aryl Hydrocarbon Receptor (AhR) Binding: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the impact of specific chemical substitutions on the binding and activation of the Aryl Hydrocarbon Receptor (AhR). Using the hypothetical example of a 6-isopropyl substitution, we will explore the underlying principles and provide detailed, field-proven protocols for robust experimental validation.

The Aryl Hydrocarbon Receptor: A Key Regulator at the Interface of Environment and Biology

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins.[1][2] Initially identified for its role in mediating the toxic effects of environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now recognized as a crucial regulator of diverse physiological and pathophysiological processes, including immune responses, cellular differentiation, and tumorigenesis.[2][3][4][5]

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is maintained in an inactive complex with chaperone proteins such as heat shock protein 90 (Hsp90).[5][6] Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus.[1][7] In the nucleus, the AhR dimerizes with the AhR Nuclear Translocator (ARNT).[6][7] This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[6][8] A primary and well-characterized target gene is Cytochrome P450 1A1 (CYP1A1).[3][5]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90 Complex Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change & Chaperone Dissociation Ligand Ligand (e.g., 6-isopropyl substituted compound) Ligand->AhR_complex Binding ARNT ARNT AhR_ARNT_dimer AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT_dimer Dimerization ARNT->AhR_ARNT_dimer DRE DRE (DNA) AhR_ARNT_dimer->DRE Binding Target_Gene Target Gene (e.g., CYP1A1) DRE->Target_Gene Initiates Transcription mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

The Critical Role of Ligand Structure: A Focus on the 6-Isopropyl Substitution Effect

The AhR is known for its promiscuous ligand-binding pocket, accommodating a wide array of structurally diverse compounds.[9][10] This includes planar, hydrophobic molecules like polycyclic aromatic hydrocarbons (PAHs) and halogenated aromatic hydrocarbons (HAHs), as well as a variety of natural products such as flavonoids and indoles.[1][9][11] The structure-activity relationship (SAR) of AhR ligands is a complex field, with factors such as molecular size, shape, planarity, and electronic properties all influencing binding affinity and subsequent receptor activation.[9][12]

The introduction of an isopropyl group at the 6th position of a parent scaffold represents a significant modification that can profoundly impact its interaction with the AhR. An isopropyl group is a bulky, non-planar substituent. Its addition could:

  • Sterically Hinder Binding: The bulkiness of the isopropyl group may prevent the ligand from optimally fitting into the AhR's binding pocket, thereby reducing its binding affinity.

  • Alter Electronic Properties: The electron-donating nature of the alkyl group could modify the electronic landscape of the aromatic system, potentially affecting key interactions with amino acid residues in the binding pocket.

  • Induce a Different Receptor Conformation: The binding of a non-planar ligand might induce a unique conformational change in the AhR, leading to altered interactions with co-regulators and potentially a different downstream gene expression profile. This is a hallmark of Selective AhR Modulators (SAhRMs).[11]

Given these potential outcomes, a robust and multi-faceted experimental approach is necessary to validate the precise effect of a 6-isopropyl substitution. For instance, the well-characterized AhR antagonist GNF351 features an isopropyl group, highlighting that such substitutions are critical in determining the functional outcome of ligand binding.[13][14] Computational studies have also explored the role of isopropyl substitutions in the design of novel AhR modulators.[15]

A Comparative Guide to Validating AhR Binding and Activation

To comprehensively assess the impact of the 6-isopropyl substitution, we will employ two complementary gold-standard assays: a competitive radioligand binding assay to directly measure binding affinity, and a DRE-driven luciferase reporter gene assay to quantify functional receptor activation.

Assay Principle Measures Pros Cons
Competitive Radioligand Binding Assay Measures the ability of a test compound to displace a high-affinity radiolabeled ligand from the AhR.Binding Affinity (IC50, Ki)Direct measure of binding to the receptor. Provides quantitative affinity data.Does not provide information on functional activity (agonist vs. antagonist). Requires handling of radioactive materials.
DRE-Luciferase Reporter Gene Assay A cell-based assay where AhR activation drives the expression of a luciferase reporter gene.Functional Activity (EC50, Efficacy), Agonist/Antagonist PropertiesMeasures the biological outcome of receptor binding. High-throughput compatible. Can distinguish between agonists and antagonists.Indirect measure of binding. Can be influenced by factors affecting cell health or gene expression.

In-Depth Experimental Protocols

As a Senior Application Scientist, the rationale behind each step is as crucial as the step itself. The following protocols are designed to be self-validating, with appropriate controls to ensure data integrity.

Method 1: Competitive Radioligand Binding Assay

This assay directly quantifies the affinity of the 6-isopropyl substituted compound for the AhR by measuring its ability to compete with a known high-affinity radioligand, typically [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin ([³H]TCDD).[16]

Competitive_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Detection & Analysis A Prepare Cytosolic Receptor Extract D Incubate Receptor with [³H]TCDD and Test Compound A->D B Prepare Radiolabeled Ligand ([³H]TCDD) B->D C Prepare Serial Dilutions of Test Compound C->D E Separate Receptor-Bound from Unbound Ligand (e.g., Hydroxyapatite Assay) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate IC50 and Ki values F->G

Caption: Experimental workflow for an AhR competitive binding assay.

Step-by-Step Protocol:

  • Preparation of Cytosolic Extract:

    • Rationale: The AhR is a cytosolic protein. A carefully prepared cytosolic fraction from a suitable source (e.g., guinea pig liver, which has high AhR levels, or from cells overexpressing the receptor) provides the necessary biological material.

    • Procedure: Homogenize the tissue or cells in a suitable buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5).[16] Centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal and nuclear fractions. The resulting supernatant is the cytosolic extract containing the AhR. Determine the total protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • Rationale: To determine the concentration at which the test compound inhibits 50% of the specific binding of the radioligand (the IC50), a range of competitor concentrations must be tested.

    • Procedure: In microcentrifuge tubes, set up the following reactions in triplicate:

      • Total Binding: Cytosolic extract, assay buffer, and a fixed concentration of [³H]TCDD (typically at its Kd).

      • Non-specific Binding: Cytosolic extract, a fixed concentration of [³H]TCDD, and a large excess (e.g., 200-fold) of unlabeled TCDD.

      • Competition: Cytosolic extract, a fixed concentration of [³H]TCDD, and serial dilutions of the 6-isopropyl substituted test compound.

  • Incubation:

    • Rationale: Allow the binding reaction to reach equilibrium.

    • Procedure: Incubate all tubes for a defined period (e.g., 18-24 hours) at a controlled temperature (e.g., 4°C) to maintain protein stability.

  • Separation of Bound and Free Ligand:

    • Rationale: This is a critical step to isolate the receptor-ligand complexes. The hydroxyapatite (HAP) method is a common and reliable technique.[16]

    • Procedure: Add a slurry of HAP to each tube and incubate for a short period. Centrifuge to pellet the HAP, which binds the protein complexes. Carefully aspirate the supernatant containing the unbound radioligand. Wash the HAP pellet with buffer to remove any remaining unbound ligand.

  • Quantification and Data Analysis:

    • Rationale: Quantifying the radioactivity in the pellet allows for the determination of the amount of bound radioligand.

    • Procedure: Resuspend the HAP pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate the specific binding: Total Binding - Non-specific Binding.

      • Plot the percentage of specific binding against the logarithm of the competitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

      • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary Table:

Compound IC50 (nM) Ki (nM)
Unlabeled TCDDe.g., 2.5e.g., 1.0
Parent Compounde.g., 50e.g., 20
6-isopropyl Substituted Compounde.g., 500e.g., 200
Method 2: DRE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the AhR signaling pathway and induce the transcription of a reporter gene.[8][17]

Luciferase_Assay_Workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation Incubation cluster_analysis Detection & Analysis A Culture DRE-Luciferase Reporter Cells B Seed Cells into a 96-well Plate A->B C Treat Cells with Serial Dilutions of Test Compound B->C D Incubate for a Defined Period (e.g., 24 hours) C->D E Lyse Cells and Add Luciferase Substrate D->E F Measure Luminescence E->F G Calculate EC50 and Efficacy F->G

Caption: Experimental workflow for a DRE-luciferase reporter assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Rationale: Use a cell line that has been stably transfected with a luciferase reporter plasmid containing multiple DREs.[18][19] A common choice is the mouse hepatoma cell line, Hepa1c1c7, or commercially available reporter cell lines.[8][18]

    • Procedure: Culture the cells under standard conditions (e.g., 37°C, 5% CO2). Seed the cells into a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.

  • Compound Treatment:

    • Rationale: To determine the dose-response relationship for AhR activation, cells are treated with a range of compound concentrations.

    • Procedure: Prepare serial dilutions of the 6-isopropyl substituted compound, the parent compound, and a positive control (e.g., TCDD) in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Rationale: Allow sufficient time for the compound to enter the cells, activate the AhR pathway, and for the luciferase reporter gene to be transcribed and translated.

    • Procedure: Incubate the plate for a suitable period, typically 18-24 hours.

  • Cell Lysis and Luminescence Measurement:

    • Rationale: The luciferase enzyme must be released from the cells, and its substrate provided to generate a luminescent signal.

    • Procedure: Aspirate the medium from the wells and wash with PBS. Add a passive lysis buffer to each well and incubate for a short period to ensure complete cell lysis.[20] Use a luminometer to inject the luciferase substrate into each well and measure the resulting light output.

  • Data Analysis:

    • Rationale: The intensity of the luminescent signal is directly proportional to the level of AhR activation.[17]

    • Procedure:

      • Normalize the data by subtracting the average luminescence of the vehicle control wells.

      • Plot the normalized luminescence against the logarithm of the compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the efficacy (the maximal response relative to the positive control).

Data Summary Table:

Compound EC50 (nM) Efficacy (% of TCDD)
TCDDe.g., 0.1100%
Parent Compounde.g., 1095%
6-isopropyl Substituted Compounde.g., 25060%

Synthesizing the Data: A Holistic View of the 6-Isopropyl Substitution Effect

By comparing the data from both assays, a comprehensive picture of the 6-isopropyl substitution's effect emerges.

  • Scenario 2: Affinity without Activity (Antagonism): If the compound binds with reasonable affinity (low Ki) but shows no activity in the reporter assay (no increase in luminescence), it is likely an AhR antagonist. To confirm this, a follow-up experiment would be to co-treat cells with a fixed concentration of TCDD and increasing concentrations of the test compound. A decrease in TCDD-induced luminescence would confirm antagonism.[13]

  • Scenario 3: Selective Modulation: In some cases, a compound might exhibit altered efficacy, suggesting it acts as a partial agonist or a selective AhR modulator (SAhRM).[11] This would be indicated by a lower maximal response in the reporter assay compared to a full agonist like TCDD, even at saturating concentrations.

By employing these rigorous, complementary methodologies, researchers can confidently and accurately validate the effects of specific chemical modifications on AhR binding and signaling, paving the way for the development of novel therapeutics and a deeper understanding of this critical biological pathway.

References

  • Denison, M.S., & Nagy, S.R. (2002). Ligand binding and activation of the Ah receptor. Chemico-Biological Interactions, 141(1-2), 3-24.
  • Wikipedia. (2024). Aryl hydrocarbon receptor. [Link]

  • Piotrowska-Kempisty, H., et al. (2024). The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals. MDPI. [Link]

  • Xing, Y., et al. (2012). Identification of the Ah-Receptor Structural Determinants for Ligand Preferences. PLoS ONE, 7(1), e29461. [Link]

  • Neamah, W.H., et al. (2024). Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. Frontiers in Immunology, 15. [Link]

  • QIAGEN. (n.d.). Aryl Hydrocarbon Receptor Signaling. GeneGlobe. [Link]

  • ResearchGate. (n.d.). Aryl hydrocarbon receptor (AhR) signaling pathways. [Link]

  • Safe, S., & Cheng, Y. (2020). Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs). International Journal of Molecular Sciences, 21(18), 6654. [Link]

  • Denison, M.S., et al. (2018). And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses. Current Opinion in Toxicology, 8, 123-131. [Link]

  • Safe, S., et al. (2020). Ah receptor ligands and their impacts on gut resilience: structure–activity effects. Critical Reviews in Toxicology, 50(6), 451-477. [Link]

  • Safe, S., et al. (2023). Tumor-Suppressive Functions of the Aryl Hydrocarbon Receptor (AhR) and AhR as a Therapeutic Target in Cancer. International Journal of Molecular Sciences, 24(7), 6489. [Link]

  • Denison, M.S., & Nagy, S.R. (2002). Ligand Binding and Activation of the Ah Receptor. PubMed. [Link]

  • Hestermann, E.Y., & Brown, M. (2000). Analysis of structural requirements for Ah receptor antagonist activity: ellipticines, flavones, and related compounds. Molecular Pharmacology, 57(6), 1146-1154. [Link]

  • Fraunhofer-Publica. (2026). The aryl hydrocarbon receptor: structure, signaling, physiology and pathology. [Link]

  • Denison, M.S., & Nagy, S.R. (2002). Ligand binding and activation of the Ah receptor. King's College London Research Portal. [Link]

  • He, G., et al. (2011). Third-Generation Ah Receptor–Responsive Luciferase Reporter Plasmids: Amplification of Dioxin-Responsive Elements Dramatically Increases CALUX Bioassay Sensitivity and Responsiveness. Toxicological Sciences, 123(2), 411-422. [Link]

  • Bonati, L., et al. (2024). The AhR Signaling Mechanism: A Structural Point of View. Journal of Molecular Biology, 436(3), 168296. [Link]

  • Flaveny, C.A., et al. (2010). Ligand Selectivity and Gene Regulation by the Human Aryl Hydrocarbon Receptor in Transgenic Mice. Molecular Pharmacology, 77(4), 599-608. [Link]

  • Puracyp. (n.d.). HUMAN ARYL HYDROCARBON RECEPTOR (AhR) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well Format. [Link]

  • ResearchGate. (2025). The Aryl Hydrocarbon Receptor (AHR): A Novel Therapeutic Target for Pulmonary Diseases? [Link]

  • Soshilov, A.A., et al. (2021). Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. International Journal of Molecular Sciences, 22(3), 1099. [Link]

  • Esser, C. (2020). How Ah Receptor Ligand Specificity Became Important in Understanding Its Physiological Function. International Journal of Molecular Sciences, 21(24), 9669. [Link]

  • Gargaro, M., et al. (2023). Monoterpenoid aryl hydrocarbon receptor allosteric antagonists protect against ultraviolet skin damage in female mice. Nature Communications, 14(1), 2736. [Link]

  • Ocasio, C.A., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Journal of Biomolecular Screening, 14(1), 50-58. [Link]

  • ResearchGate. (n.d.). Chemical structures of aryl hydrocarbon receptor (AHR) ligands. [Link]

  • ResearchGate. (2025). Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. [Link]

  • ResearchGate. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. [Link]

  • INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. [Link]

  • He, G., et al. (2014). Cell-based assays for identification of aryl hydrocarbon receptor (AhR) activators. Methods in Molecular Biology, 1113, 169-185. [Link]

  • Fallacara, A.L., et al. (2025). Computational discovery of novel aryl hydrocarbon receptor modulators for psoriasis therapy. Journal of Translational Medicine, 23(1), 481. [Link]

  • Wu, D., & Zhang, H. (2021). Recent advances in the development of AHR antagonists in immuno-oncology. Acta Pharmaceutica Sinica B, 11(10), 3097-3112. [Link]

  • Barr, D.A., et al. (2018). Synthesis of 1,5-diisopropyl substituted 6-oxoverdazyls. Organic & Biomolecular Chemistry, 16(31), 5649-5652. [Link]

  • Murray, I.A., et al. (2010). Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone. Journal of Pharmacology and Experimental Therapeutics, 332(1), 135-144. [Link]

  • Di Meglio, P., et al. (2014). Activation of the Aryl Hydrocarbon Receptor Dampens the Severity of Inflammatory Skin Conditions. Immunity, 40(6), 989-1001. [Link]

  • Bradfield, C.A., et al. (1998). Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor. Molecular Pharmacology, 54(3), 510-517. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.